Chromozym PK
説明
特性
CAS番号 |
58840-30-5 |
|---|---|
分子式 |
C33H38N8O6 |
分子量 |
642.7 g/mol |
IUPAC名 |
(2S)-1-benzoyl-N-[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-2-(4-nitroanilino)pentanoyl]amino]-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C33H38N8O6/c34-33(35)36-19-7-13-26(37-24-15-17-25(18-16-24)41(46)47)29(42)39-30(43)27(21-22-9-3-1-4-10-22)38-31(44)28-14-8-20-40(28)32(45)23-11-5-2-6-12-23/h1-6,9-12,15-18,26-28,37H,7-8,13-14,19-21H2,(H,38,44)(H4,34,35,36)(H,39,42,43)/t26-,27-,28-/m0/s1 |
InChIキー |
GAMRKVOQYKERQN-KCHLEUMXSA-N |
SMILES |
C1CC(N(C1)C(=O)C2=CC=CC=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(=O)C(CCCN=C(N)N)NC4=CC=C(C=C4)[N+](=O)[O-] |
異性体SMILES |
C1C[C@H](N(C1)C(=O)C2=CC=CC=C2)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)NC(=O)[C@H](CCCN=C(N)N)NC4=CC=C(C=C4)[N+](=O)[O-] |
正規SMILES |
C1CC(N(C1)C(=O)C2=CC=CC=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(=O)C(CCCN=C(N)N)NC4=CC=C(C=C4)[N+](=O)[O-] |
外観 |
Solid powder |
他のCAS番号 |
58840-30-5 |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
enzoyl-Pro-Phe-Arg-p-nitroanilide benzoyl-prolyl-phenylalanyl-arginine-p-nitroanilide Chromozym PK chromozym PK monohydrochloride |
製品の起源 |
United States |
what is Chromozym PK mechanism of action
Executive Summary
Chromozym PK (Chemical Name: Benzoyl-Pro-Phe-Arg-p-nitroanilide acetate) is a specialized chromogenic substrate engineered for the kinetic determination of plasma kallikrein (PKa) activity. Its primary utility lies in the Quality Control (QC) of human blood products, specifically for the quantification of Prekallikrein Activator (PKA) in albumin and immunoglobulin solutions, as mandated by the European Pharmacopoeia (Ph. Eur. 2.6.15).[1]
This guide delineates the molecular mechanism of Chromozym PK, its kinetic behavior, and the critical methodological frameworks required for high-precision assays in drug development and biological standardization.
Molecular Architecture & Mechanism of Action
Chemical Identity
-
Chemical Name: Benzoyl-L-prolyl-L-phenylalanyl-L-arginine-4-nitroanilide acetate[1]
-
Abbreviation: Bz-Pro-Phe-Arg-pNA
-
Molecular Formula:
(Acetate salt) -
Molecular Weight: ~702.8 g/mol
Mechanistic Principle
Chromozym PK functions as a synthetic mimic of the C-terminal sequence of Bradykinin (-Pro-Phe-Arg), the natural physiological cleavage site of plasma kallikrein on High Molecular Weight Kininogen (HMWK).
The mechanism relies on the specific proteolytic cleavage of the amide bond between the C-terminal Arginine (Arg) and the para-nitroaniline (pNA) chromophore.
The Reaction:
-
Binding: Plasma Kallikrein (Enzyme) recognizes the Pro-Phe-Arg peptide sequence.
-
Catalysis: The serine protease active site attacks the amide bond.
-
Release: The reaction releases free p-nitroaniline (pNA).
-
Detection: While the intact substrate is colorless, free pNA exhibits a distinct yellow color with a maximum absorbance at 405 nm .
Reaction Equation:
Visualization of Signaling & Reaction Pathway
Figure 1: Enzymatic hydrolysis pathway of Chromozym PK by Plasma Kallikrein.
Kinetic Profiling & Specificity
Specificity Profile
Chromozym PK is highly selective for Plasma Kallikrein .[4] While it mimics the kininogen cleavage site, it exhibits distinct specificity profiles compared to other serine proteases.
| Enzyme | Relative Reactivity | Notes |
| Plasma Kallikrein | 100% | Primary Target. High affinity. |
| Glandular Kallikrein | Low | Different substrate preference (often prefers Arg-Ser bond). |
| Thrombin | < 5% | Minimal cross-reactivity at standard assay pH. |
| Plasmin | Moderate | Can cleave if concentration is high; requires inhibition in complex fluids. |
| Factor Xa | Negligible | Does not recognize the Pro-Phe-Arg motif effectively. |
Kinetic Parameters
The reaction follows Michaelis-Menten kinetics. The rate of pNA formation (
- (Michaelis Constant): Approximately 0.15 - 0.20 mM (varies slightly by buffer ionic strength).
-
Working Concentration: Assays typically use 0.5 - 1.5 mM substrate to ensure saturation (
). -
Linearity: The reaction is linear over a wide range of enzyme concentrations, making it ideal for quantitative end-point or kinetic assays.
Methodological Framework: Prekallikrein Activator (PKA) Assay[7]
The most critical application of Chromozym PK is the detection of Prekallikrein Activator (PKA) in fractionated plasma products (e.g., Albumin, Immunoglobulins). PKA can cause hypotension in patients; thus, its limit is strictly regulated (e.g., < 35 IU/mL).
The Two-Stage Assay Principle (Ph. Eur. 2.6.15)
Because Chromozym PK detects Kallikrein, not PKA directly, the assay is performed in two stages:
-
Activation Phase: PKA in the sample converts exogenous Prekallikrein (PK) into Kallikrein (PKa).[1]
-
Detection Phase: The generated Kallikrein cleaves Chromozym PK.[5]
Assay Workflow Diagram
Figure 2: Two-stage workflow for PKA determination using Chromozym PK.
Detailed Experimental Protocol
Objective: Quantification of PKA in Human Albumin Solution (20%).
Reagents
-
Buffer A (Equilibration): 6.055 g Tris, 1.17 g NaCl, 50 mg Hexadimethrine bromide (Polybrene), pH 8.0.
-
Buffer B (Assay Buffer): 6.055 g Tris, 8.77 g NaCl, pH 8.0.[1]
-
Prekallikrein Substrate: Standardized Prekallikrein fraction (PKA-free).
-
Chromozym PK Solution: 1.5 mM in Buffer B.
-
PKA Standard: Calibrated against the International Standard (e.g., WHO 3rd IS).[7]
Step-by-Step Procedure
-
Sample Preparation:
-
Dilute the test sample (Albumin) and PKA Standard with Buffer B.
-
Note: Immunoglobulin samples may require specific "Sample Blank" preparations to account for endogenous color or proteases.
-
-
Stage 1: Activation
-
Stage 2: Substrate Cleavage
-
Add 200 µL of pre-warmed Chromozym PK solution.
-
Mix immediately.
-
-
Measurement:
-
Place in a temperature-controlled spectrophotometer (37°C).
-
Record Absorbance (
) every minute for 5–10 minutes. -
Calculate the rate of change:
.[1]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
-
-
Calculation:
-
Correct
by subtracting the Blank (Buffer + Prekallikrein + Chromozym, no sample). -
Plot the Standard Curve (PKA IU/mL vs.
). -
Interpolate sample activity.
-
Troubleshooting & Validation
| Issue | Probable Cause | Corrective Action |
| High Blank | Contaminated Prekallikrein | Ensure Prekallikrein source is PKA-free. Use Polybrene to prevent contact activation. |
| Non-Linear Rate | Substrate Depletion | Dilute sample further; ensure Chromozym PK is > 0.5 mM. |
| Low Sensitivity | Expired Chromozym | Verify substrate stability (solution stable 4 weeks at 4°C). |
References
-
European Pharmacopoeia (Ph.[1][7] Eur.) . (2020).[7] 2.6.15. Prekallikrein Activator. European Directorate for the Quality of Medicines (EDQM).[7]
-
Roche Diagnostics. (2023).
-
Longstaff, C., et al. (2005). Development of an updated assay for prekallikrein activator in albumin and immunoglobulin therapeutics. Vox Sanguinis, 88(2), 122-130.
-
Amiral, J., & Seghatchian, J. (2019). Revisiting the activation of the contact system: A focus on the role of Factor XII and Prekallikrein. Transfusion and Apheresis Science.
Sources
- 1. biotoxik.it [biotoxik.it]
- 2. Centrifugal analysis for plasma kallikrein activity, with use of the chromogenic substrate S-2302 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chromozym PK 90% (enzymatic), powder, pkg of 20 mg | Sigma-Aldrich [sigmaaldrich.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. scientificlabs.ie [scientificlabs.ie]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. WHO/BS/2019.2357 WHO 3rd IS for Prekallikrein Activator [who.int]
- 8. mdpi.com [mdpi.com]
- 9. Kallikrein directly interacts with and activates Factor IX, resulting in thrombin generation and fibrin formation independent of Factor XI - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Chromozym PK: A Chromogenic Substrate for Plasma Kallikrein
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate cascade of physiological and pathophysiological events, the plasma kallikrein-kinin system (KKS) plays a pivotal role in inflammation, blood pressure regulation, coagulation, and pain signaling. Central to the study of this system is the accurate measurement of plasma kallikrein (PKa) activity. Chromozym PK, a chromogenic substrate, has emerged as a critical tool for researchers and clinicians to quantitatively assess the enzymatic activity of plasma kallikrein. This guide provides a comprehensive technical overview of Chromozym PK, including its chemical properties, the principles of its application in enzymatic assays, detailed experimental protocols, and an exploration of its significance in various research and drug development contexts.
The Kallikrein-Kinin System: A Brief Overview
The kallikrein-kinin system is a complex network of proteins that, upon activation, leads to the release of the potent inflammatory mediator bradykinin.[1][2] This system is initiated by the activation of Factor XII, which in turn activates prekallikrein to plasma kallikrein. Plasma kallikrein then cleaves high-molecular-weight kininogen (HMWK) to release bradykinin.[1][2][3] The activity of plasma kallikrein is a critical control point in this cascade, and its dysregulation is implicated in various diseases, including hereditary angioedema.[4]
I. Chromozym PK: Chemical and Physical Properties
Chromozym PK is a synthetic oligopeptide covalently linked to a chromophore, p-nitroaniline (pNA). Its chemical name is Benzoyl-prolyl-phenylalanyl-arginine-4-nitranilide-acetate .
Chemical Structure
The chemical structure of Chromozym PK is specifically designed to be a high-affinity substrate for plasma kallikrein. The peptide sequence, Pro-Phe-Arg, mimics the natural cleavage site of plasma kallikrein in its native substrate, high-molecular-weight kininogen. The N-terminus is protected by a benzoyl group, and the C-terminal arginine is linked to p-nitroaniline.
Caption: Schematic representation of the Chromozym PK molecule.
Molecular Properties
| Property | Value | Source |
| Synonym | Benzoyl-prolyl-phenylalanyl-arginine-4-nitranilide-acetate | |
| Molecular Formula | C33H39N8O6COOCH3 | |
| Molecular Weight | 702.9 g/mol | |
| Appearance | White to yellowish powder | |
| Solubility | Soluble in aqueous buffers |
II. Principle of the Chromogenic Assay
The utility of Chromozym PK lies in its ability to produce a quantifiable color change upon enzymatic cleavage by plasma kallikrein. The core principle of the assay is the enzymatic hydrolysis of the amide bond between the arginine residue of the peptide and the p-nitroaniline molecule.
The Enzymatic Reaction:
Plasma kallikrein specifically recognizes and cleaves the peptide sequence of Chromozym PK. This cleavage releases the p-nitroaniline (pNA) chromophore. While Chromozym PK itself is colorless, free pNA in solution has a distinct yellow color and exhibits a strong absorbance at a wavelength of 405 nm.
The rate of pNA release, and therefore the rate of color development, is directly proportional to the enzymatic activity of plasma kallikrein in the sample. This relationship allows for the precise quantification of kallikrein activity by measuring the change in absorbance at 405 nm over time.
Caption: Enzymatic cleavage of Chromozym PK by plasma kallikrein.
III. Experimental Protocol for Plasma Kallikrein Activity Assay
This section provides a detailed, step-by-step methodology for the determination of plasma kallikrein activity using Chromozym PK. The protocol is designed to be a self-validating system, with explanations for the causality behind experimental choices.
A. Reagent Preparation and Handling
1. Chromozym PK Stock Solution (e.g., 1.3 mM):
-
Dissolve the appropriate amount of Chromozym PK powder in distilled water.
-
Rationale: A stock solution allows for accurate and reproducible addition of the substrate to the reaction mixture.
-
Storage: The aqueous solution is stable for at least 4 weeks when stored at 2 to 8 °C.
2. Assay Buffer (e.g., Tris-HCl buffer, pH 7.8):
-
Prepare a Tris buffer with a pH of 7.8.[5]
-
Rationale: This pH is optimal for plasma kallikrein activity.
-
The buffer may also contain activators such as Mg2+ (e.g., 3.0 mM).
-
Rationale: Divalent metal ions like Mg2+, Mn2+, Fe2+, and Zn2+ can act as activators for the enzyme.
3. Plasma Sample Collection and Preparation:
-
Collect blood in 0.1 mol/L sodium citrate (9 parts blood to 1 part citrate).[5][6]
-
Rationale: Citrate is an anticoagulant that chelates calcium, preventing coagulation.
-
Centrifuge at 2000 x g for 20 minutes at 15-25°C to obtain platelet-poor plasma.[5][6]
-
Critical Note: To avoid low-temperature activation of prekallikrein, plasma should be kept at 15-25°C and used within a few hours, or immediately frozen at -20°C or below.[5][6]
4. Prekallikrein Activator (Optional, for prekallikrein measurement):
-
To measure total prekallikrein, it must first be activated to kallikrein. This can be achieved using activators like dextran sulfate or Factor XIIa.[5][7]
-
Rationale: This step ensures that the entire pool of prekallikrein is converted to its active form for measurement.
B. Assay Procedure
The assay can be performed using either an initial rate method or an acid-stopped (endpoint) method.[5]
Initial Rate Method:
-
Pre-warm the assay buffer and plasma sample to 37°C.
-
In a cuvette, mix the diluted plasma sample with the assay buffer.
-
Initiate the reaction by adding the Chromozym PK stock solution to a final working concentration of approximately 0.5 mM.
-
Immediately place the cuvette in a spectrophotometer set to 405 nm and 37°C.
-
Record the change in absorbance per minute (ΔA/min).
Acid-Stopped Method:
-
Follow steps 1 and 2 of the initial rate method.
-
Add the Chromozym PK stock solution and incubate the reaction mixture at 37°C for a fixed period (e.g., 10 minutes).[6]
-
Stop the reaction by adding a strong acid, such as 20% acetic acid or 2% citric acid.[5][6]
-
Read the final absorbance at 405 nm.
C. Data Analysis and Interpretation
The activity of plasma kallikrein is calculated from the rate of p-nitroaniline formation. A standard curve can be generated using a calibration plasma with a known prekallikrein concentration.[5] The kallikrein activity in the unknown sample is then determined by comparing its ΔA/min or final absorbance to the standard curve.[5]
Caption: General workflow for the plasma kallikrein activity assay.
IV. Scientific Integrity and Validation
For any assay to be trustworthy, it must be validated. The use of Chromozym PK in a well-controlled experimental setup provides a self-validating system.
Key Validation Parameters:
-
Linearity: The assay should demonstrate a linear relationship between kallikrein concentration and the measured activity within a defined range.[8]
-
Precision: The assay should have low intra- and inter-assay variability.
-
Specificity: The substrate should be highly specific for plasma kallikrein, with minimal cleavage by other plasma proteases.[9]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): These parameters define the sensitivity of the assay.
Potential Interferences:
-
Other Proteases: While Chromozym PK is relatively specific, other proteases that recognize arginine residues may cause some background cleavage.[10]
-
Hemolysis, Icterus, and Lipemia: These conditions in the plasma sample can interfere with the absorbance reading at 405 nm. A plasma blank is recommended for such samples.[5]
-
Endogenous Inhibitors: Plasma contains natural inhibitors of kallikrein, which can affect the measured activity.
V. Applications in Research and Drug Development
The measurement of plasma kallikrein activity using Chromozym PK has numerous applications:
-
Diagnosis and Monitoring of Hereditary Angioedema (HAE): HAE is often characterized by excessive kallikrein activity. Assays using Chromozym PK can aid in the diagnosis and monitoring of treatment efficacy.[4]
-
Drug Discovery and Development: Chromozym PK is an essential tool for screening and characterizing inhibitors of plasma kallikrein, which are being developed as therapeutics for HAE and other inflammatory conditions.
-
Basic Research: This assay is widely used in basic research to investigate the role of the kallikrein-kinin system in various physiological and pathological processes.
-
Biocompatibility Studies: The activation of the contact system, including prekallikrein, is a key consideration in the development of medical devices that come into contact with blood.
VI. Conclusion
Chromozym PK is a robust and reliable tool for the quantitative determination of plasma kallikrein activity. Its well-defined chemical structure, coupled with a straightforward and sensitive chromogenic assay principle, makes it an indispensable reagent for researchers, scientists, and drug development professionals working in the fields of hematology, inflammation, and cardiovascular disease. By understanding the technical nuances of its application, as outlined in this guide, users can ensure the generation of accurate and reproducible data, thereby advancing our understanding of the kallikrein-kinin system and facilitating the development of novel therapeutics.
References
-
Banu, F., Zou, H. E., & Long, A. T. (2024). A mechanistic model of in vitro plasma activation to evaluate therapeutic kallikrein-kinin system inhibitors. PLOS Computational Biology, 20(11), e1012581. [Link]
-
Dick, W., Cullmann, W., Müller, N., & Adler, K. (1981). Factor XII assay with the chromogenic substrate chromozym PK. Journal of Clinical Chemistry and Clinical Biochemistry, 19(6), 357–361. [Link]
-
ENDOTELL AG. (n.d.). Plasma Prekallikrein Method Sheet. Retrieved from [Link]
-
de Maat, S., & Maas, C. (2021). Human plasma kallikrein: roles in coagulation, fibrinolysis, inflammation pathways, and beyond. Frontiers in Medicine, 8, 758501. [Link]
-
Stormorken, H., Baklund, A., Gallimore, M., & Ritland, S. (1978). Chromogenic substrate assay of plasma prekallikrein. Haemostasis, 7(2-3), 69–75. [Link]
-
Ito, R., Statland, B. E., & Schifman, R. B. (1981). Centrifugal analysis for plasma kallikrein activity, with use of the chromogenic substrate S-2302. Clinical Chemistry, 27(4), 586–593. [Link]
-
Kovacs, B., & Tufano, M. (2020). Interferences in quantitative immunochemical methods. Biochemia Medica, 30(2), 020501. [Link]
-
Marlu, R., Hodin, S., & Pernod, G. (2024). Patterns of C1-Inhibitor Plasma Levels and Kinin–Kallikrein System Activation in Relation to COVID-19 Severity. International Journal of Molecular Sciences, 25(23), 14891. [Link]
-
Partridge, M. A., Gardner, I., & Rhyne, P. (2013). Minimizing target interference in PK immunoassays: new approaches for low-pH-sample treatment. Bioanalysis, 5(15), 1835–1846. [Link]
-
Ismail, A. A. (2017). Interferences in Immunoassay. Journal of Clinical & Experimental Pathology, 7(5), 1000325. [Link]
-
Schmaier, A. H. (2002). The plasma kallikrein-kinin system counterbalances the renin-angiotensin system. The Journal of Clinical Investigation, 109(8), 1007–1009. [Link]
-
Doi, M., Shioi, Y., & Sasa, T. (1986). Purification and characterization of benzoyl-L-arginine p-nitroanilide hydrolase from etiolated leaves of Zea mays. Archives of Biochemistry and Biophysics, 250(2), 358–363. [Link]
-
Kenniston, J. A., Faucette, R. F., Martik, D., Comeau, S. R., Lindberg, A. P., Kopacz, K. J., ... & Ladner, R. C. (2014). Inhibition of Plasma Kallikrein by a Highly Specific Active Site Blocking Antibody. Journal of Biological Chemistry, 289(34), 23596–23607. [Link]
-
Ito, R., Schifman, R. B., & Statland, B. E. (1981). Centrifugal analysis for plasma kallikrein activity, with use of the chromogenic substrate S-2302. Clinical Chemistry, 27(4), 586–593. [Link]
-
National Center for Biotechnology Information. (n.d.). Benzoyl-DL-arginine p-nitroanilide. PubChem Compound Database. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. content-assets.jci.org [content-assets.jci.org]
- 3. Frontiers | Human plasma kallikrein: roles in coagulation, fibrinolysis, inflammation pathways, and beyond [frontiersin.org]
- 4. A mechanistic model of in vitro plasma activation to evaluate therapeutic kallikrein-kinin system inhibitors | PLOS Computational Biology [journals.plos.org]
- 5. endotell.ch [endotell.ch]
- 6. diapharma.com [diapharma.com]
- 7. Assaying plasma prekallikrein (PPK) by a chromogenic based method: analytical considerations and reference values in healthy adults, the pregnant woman, and the neonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Factor XII assay with the chromogenic substrate chromozym PK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Centrifugal analysis for plasma kallikrein activity, with use of the chromogenic substrate S-2302 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. karger.com [karger.com]
Technical Guide: Chromozym PK (Bz-Pro-Phe-Arg-pNA)
CAS Number: 58840-30-5 Target Enzyme: Plasma Kallikrein (EC 3.4.21.[1]34) Primary Application: Quantification of Prekallikrein Activator (PKA) in Biologicals[1]
Executive Summary
Chromozym PK (Benzoyl-Pro-Phe-Arg-p-nitroanilide) is a synthetic chromogenic substrate designed for the specific and sensitive determination of plasma kallikrein activity.[1][2][3] Its primary industrial utility lies in the quality control of human blood products—specifically albumin and immunoglobulin solutions—where it serves as the detection effector in the Prekallikrein Activator (PKA) assay.
PKA is a critical process contaminant that can cause hypotension (via bradykinin release) if infused into patients.[1] Consequently, regulatory bodies like the European Pharmacopoeia (Ph. Eur.) mandate strict limits on PKA levels. Chromozym PK allows for the kinetic quantification of this contaminant by acting as a surrogate substrate for the kallikrein generated during the assay.
Chemical & Physical Profile
| Property | Specification |
| Chemical Name | N-Benzoyl-L-prolyl-L-phenylalanyl-L-arginine-p-nitroanilide |
| Common Name | Chromozym PK |
| CAS Number | 58840-30-5 |
| Molecular Formula | |
| Molecular Weight | ~642.71 Da |
| Solubility | Soluble in water (up to ~10 mM), often supplied as HCl or Acetate salt |
| 405 nm (p-Nitroaniline) | |
| Stability | Stable at 2-8°C (dry).[1] Working solutions (aq) stable for ~4 weeks at 4°C. |
Structural Significance
The tripeptide sequence Bz-Pro-Phe-Arg mimics the C-terminal cleavage site of Kininogen, the natural substrate of plasma kallikrein. The N-terminal Benzoyl group blocks aminopeptidase degradation, while the C-terminal p-nitroaniline (pNA) group serves as the chromophore.[1]
Mechanistic Principles
The detection system relies on a proteolytic cascade. In a typical PKA assay, the sample (containing the contaminant PKA) is incubated with an excess of Prekallikrein. The PKA converts Prekallikrein to Kallikrein.[4][5][6] This newly formed Kallikrein then cleaves Chromozym PK, releasing p-nitroaniline (pNA).[1][4][7] The rate of pNA release is directly proportional to the amount of Kallikrein, which in turn is proportional to the PKA in the original sample.
Reaction Pathway Diagram[1][2]
Caption: The proteolytic cascade utilized in PKA assays. PKA activates Prekallikrein; the resulting Kallikrein hydrolyzes Chromozym PK.[4][5]
Experimental Protocol: PKA Determination
Based on European Pharmacopoeia (Ph.[1] Eur.) 2.6.15 guidelines.[1]
Reagents Preparation[1][2][5][9]
-
Buffer A (Tris-Cl): 50 mM Tris, 12 mM NaCl, pH 7.8 at 37°C.
-
Chromozym PK Solution: Reconstitute to 1.5 mM in distilled water.
-
Prekallikrein Reagent: A fraction of human plasma containing prekallikrein but free of kallikrein and PKA. (Critical for low background).
-
PKA Standard: International Standard (e.g., from NIBSC) calibrated in International Units (IU).[1][4]
Workflow Diagram
Caption: Step-by-step workflow for the kinetic determination of Prekallikrein Activator using Chromozym PK.
Detailed Procedure
-
Blank Preparation: Prepare a "Sample Blank" containing the sample + buffer (no Prekallikrein) to correct for any endogenous protease activity in the sample itself.
-
Incubation (Activation): Mix 25 µL of diluted sample (or standard) with 100 µL of Prekallikrein reagent. Incubate at 37°C. Note: Incubation time varies by specific SOP but is typically 10–45 minutes to allow full activation.
-
Reaction Initiation: Add 1.0 mL of pre-warmed Chromozym PK solution. Mix immediately.
-
Measurement: Transfer to a cuvette (path length 1 cm) or read in a microplate reader at 405 nm .
-
Recording: Record absorbance changes (
) for at least 3–5 minutes. The reaction should be linear.
Data Analysis & Validation
Calculation of Activity
Calculate the change in absorbance per minute (
Comparative Substrate Analysis
While Chromozym PK is the industry standard for this CAS number, it is often compared with S-2302.
| Feature | Chromozym PK (Bz-Pro-Phe-Arg-pNA) | S-2302 (H-D-Pro-Phe-Arg-pNA) |
| Affinity ( | Higher | Lower |
| Specificity | High for Plasma Kallikrein | High for Plasma Kallikrein |
| Solubility | Moderate | High |
| Cost | Generally lower | Generally higher |
| Regulatory Status | Widely accepted in Ph.[1] Eur. monographs | Widely accepted in Ph. Eur. monographs |
Troubleshooting & Optimization (Expertise Pillar)
1. High Background Absorbance (Blank):
-
Cause: Endogenous proteases in the albumin/IgG sample or spontaneous hydrolysis of the substrate.
-
Solution: Ensure the substrate solution is fresh and clear. If the sample blank is high, check for bacterial contamination in the sample, which can secrete proteases.
2. Non-Linear Kinetics:
-
Cause: Substrate depletion or product inhibition.
-
Solution: Dilute the sample further.[8] The assay assumes zero-order kinetics where
.[1] If the reaction is too fast, the substrate concentration drops below saturation, curving the plot.
3. Variability in Replicates:
-
Cause: Temperature fluctuations.
-
Solution: Plasma Kallikrein activity is highly temperature-dependent.[1] Ensure the cuvette holder or plate reader is strictly maintained at 37°C ± 0.5°C.
4. Spontaneous Hydrolysis:
-
Observation: The substrate solution turns yellow upon storage.
-
Prevention:[1] Store the lyophilized powder with desiccant. Once reconstituted, keep at 4°C and use within the validated stability window (typically 2–4 weeks). Discard if
(path length 1 cm) against water.[1]
References
-
European Pharmacopoeia (Ph.[8][9][10] Eur.) . 2.6.[9][10]15. Prekallikrein Activator. European Directorate for the Quality of Medicines & HealthCare (EDQM). [Link][1]
-
Kerry, P. J., et al. (1985).[4] Standardisation of prekallikrein activator (PKA): the 1st International Standard for PKA.[4] British Journal of Haematology, 60(2), 345-352.[1] [Link]
-
Amundsen, E., et al. (1979). Chromogenic Substrate Assays. In: Scully M.F., Kakkar V.V. (eds) Chromogenic Peptide Substrates.[1][3][4][7] Churchill Livingstone, Edinburgh.
Sources
- 1. medkoo.com [medkoo.com]
- 2. Serine protease specificity for peptide chromogenic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Centrifugal analysis for plasma kallikrein activity, with use of the chromogenic substrate S-2302 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prekallikrein activator (PKA) - ChromogenicSubstrates.com [chromogenicsubstrates.com]
- 5. PreKallikrein Activator Assay Kit - EP [tecomedical.com]
- 6. Kallikrein directly interacts with and activates Factor IX, resulting in thrombin generation and fibrin formation independent of Factor XI - PMC [pmc.ncbi.nlm.nih.gov]
- 7. endotell.ch [endotell.ch]
- 8. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 9. ema.europa.eu [ema.europa.eu]
- 10. casss.org [casss.org]
Precision Quantitation of Plasma Kallikrein: A Mechanistic Guide to the Chromozym PK Assay
Executive Summary
This technical guide delineates the operational principles, biochemical mechanisms, and validation protocols for assaying Plasma Kallikrein (PK) using the chromogenic substrate Chromozym PK (Bz-Pro-Phe-Arg-pNA). Designed for researchers in hemostasis and biopharmaceutical quality control, this document moves beyond basic package inserts to explain the causality of the assay. It specifically addresses the critical application of detecting Prekallikrein Activator (PKA) in blood products—a mandatory safety test under European Pharmacopoeia (Ph. Eur. 2.6.15).[1][2]
Part 1: The Mechanistic Core
Chemical Architecture of Chromozym PK
The specificity of the Chromozym PK assay relies on the tripeptide sequence Benzoyl-Prolyl-Phenylalanyl-Arginine-p-nitroanilide (Bz-Pro-Phe-Arg-pNA).[3] This sequence mimics the C-terminal cleavage site of High Molecular Weight Kininogen (HMWK), the natural substrate of plasma kallikrein.
-
Recognition Site: The Pro-Phe-Arg sequence fits into the S3-S2-S1 specificity pockets of the kallikrein active site.
-
The Scissile Bond: The amide bond between the Arginine (Arg) and the para-nitroaniline (pNA) chromophore is the target of enzymatic hydrolysis.
-
Signal Generation: Intact Chromozym PK is colorless. Upon cleavage, free pNA is released.[4][5] pNA exhibits a strong absorbance at 405 nm (yellow color), allowing for kinetic quantification.
Reaction Kinetics
The reaction follows Michaelis-Menten kinetics, where the rate of pNA release is directly proportional to the enzymatic activity of Kallikrein, provided the substrate is in excess (saturation conditions).
Figure 1: Enzymatic hydrolysis mechanism of Chromozym PK. The release of pNA is the rate-limiting step measured photometrically.
Part 2: The Biological Context
Understanding the assay requires contextualizing PK within the Contact Activation System . In biopharmaceutical production (e.g., Albumin, IVIG), the presence of Factor XIIa (Prekallikrein Activator, PKA) can dangerously generate Bradykinin in patients, leading to hypotension.
The assay can be configured in two modes:
-
PK Assay: Measures active Kallikrein directly.[2]
-
PKA Assay (Regulatory): Measures the potential of a sample (containing FXIIa) to activate exogenous Prekallikrein into Kallikrein.
Figure 2: The Contact Activation Pathway. In PKA assays, the sample provides FXIIa, which activates the added Prekallikrein reagent.[6]
Part 3: Assay Architecture & Validation
To ensure Trustworthiness and Scientific Integrity , the assay must be treated as a self-validating system.
Critical Parameters
| Parameter | Specification | Rationale |
| Wavelength | 405 nm | Peak absorbance of free pNA. |
| Temperature | 37°C (± 0.5°C) | Enzymatic activity is temperature-dependent. Deviations cause kinetic errors. |
| pH | 7.8 - 8.0 | Optimal catalytic efficiency for PK. Acidic pH inhibits activity; highly alkaline pH causes spontaneous hydrolysis. |
| Linearity | Essential for valid quantification. |
Specificity & Interference
While Chromozym PK is optimized for Kallikrein, it is a serine protease substrate.
-
Interference: Plasmin and Thrombin can also cleave the substrate.
-
Mitigation:
-
Plasmin:[7] Use Aprotinin or specific inhibitors if contamination is suspected, or run a parallel control with Chromozym PL (plasmin-specific).
-
Thrombin: Usually not present in serum/plasma fractions used for PKA testing, but can be inhibited with Hirudin if necessary.
-
Part 4: Detailed Experimental Protocol
Note: This protocol is optimized for a kinetic determination of Kallikrein-like activity, adaptable for PKA determination according to Ph. Eur. 2.6.15.[1][2]
Reagent Preparation
-
Buffer (Tris-NaCl):
-
50 mM Tris-HCl, 113 mM NaCl, pH 7.8 at 37°C.
-
Why: Ionic strength mimics physiological conditions; pH 7.8 is the enzymatic optimum.
-
-
Chromozym PK Substrate Solution:
-
Prekallikrein Reagent (For PKA Assays only):
-
A standardized preparation of Prekallikrein (often from pooled plasma) is required if measuring the activator (FXIIa) levels.[6]
-
Assay Workflow (Kinetic Method)
The kinetic method is preferred over end-point methods due to higher precision and the ability to detect non-linearity (substrate depletion).
-
Pre-warm Buffer and Substrate to 37°C.
-
Pipette into a semi-micro cuvette or 96-well plate:
-
Buffer: 1000 µL (adjust volume for microplates, maintaining ratio).
-
Sample: 100 µL (Plasma or Albumin fraction).
-
-
Incubation: Incubate for 1–2 minutes at 37°C to equilibrate.
-
Start Reaction: Add 200 µL Chromozym PK substrate . Mix immediately and thoroughly.
-
Measurement:
-
Read absorbance at 405 nm .
-
Record
(change in absorbance) per minute over a 3-5 minute window. -
Ensure the curve is linear (
).
-
Calculation (The "Self-Validating" Math)
To calculate activity without a standard curve (absolute method), use the Lambert-Beer law.
- : Slope of the reaction.
- : Total reaction volume (mL).
- : Sample volume (mL).
-
: Extinction coefficient of pNA at 405 nm (
). - : Light path (1 cm for cuvettes; variable for plates—use pathlength correction).
Part 5: Troubleshooting & Optimization
Scenario 1: High Background Absorbance
-
Cause: Turbid samples (lipemia) or hemolysis.
-
Solution: Use a sample blank (Sample + Buffer, no substrate) and subtract this baseline. For high turbidity, centrifuge samples at 10,000 x g prior to assay.
Scenario 2: Non-Linear Kinetics (Curve flattens)
-
Cause: Substrate depletion. The enzyme concentration is too high.
-
Solution: Dilute the sample 1:2 or 1:5 with Buffer and re-run. Multiply the final result by the dilution factor.
Scenario 3: Low Sensitivity
-
Cause: Substrate degradation or incorrect pH.
-
Solution: Check pH of the final reaction mix (must be 7.8).[6][13] Verify substrate quality by running a positive control (Trypsin or known PK standard).
References
-
European Pharmacopoeia (Ph.[1][2][9][14] Eur.) . (2024).[10][14] 2.6.15. Prekallikrein Activator. European Directorate for the Quality of Medicines (EDQM).[14]
-
Gallimore, M. J., et al. (1982).[5] "Simple chromogenic peptide substrate assays for determining prekallikrein, kallikrein inhibitor and kallikrein-like activity in human plasma." Thrombosis Research, 25(4), 293-298.
-
Roche Diagnostics. (2023). Chromozym PK: Instructions for Use. Roche CustomBiotech.[10]
-
Sigma-Aldrich. (2024). Product Information: Chromozym PK. Merck/Sigma-Aldrich.
-
TGA (Therapeutic Goods Administration). (2005). Prekallikrein Activator Assay Principle. Australian Government Department of Health.
Sources
- 1. biotoxik.it [biotoxik.it]
- 2. tga.gov.au [tga.gov.au]
- 3. Distinct structural mechanisms determine substrate affinity and kinase activity of protein kinase Cα - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chromozym PK 90% (enzymatic), powder, pkg of 20 mg | Sigma-Aldrich [sigmaaldrich.com]
- 5. coachrom.com [coachrom.com]
- 6. endotell.ch [endotell.ch]
- 7. karger.com [karger.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. tecomedical.com [tecomedical.com]
- 10. custombiotech.roche.com [custombiotech.roche.com]
- 11. tecomedical.com [tecomedical.com]
- 12. scientificlabs.ie [scientificlabs.ie]
- 13. Kallikrein-like activity, plasma - ChromogenicSubstrates.com [chromogenicsubstrates.com]
- 14. Publication on the establishment study for PKA in Albumin BRP replacement batches now online - European Directorate for the Quality of Medicines & HealthCare [edqm.eu]
Precision Profiling of the Kallikrein-Kinin System: A Technical Guide to Chromozym PK Applications
Executive Summary
The Kallikrein-Kinin System (KKS) is a complex metabolic cascade pivotal in inflammation, coagulation, and blood pressure regulation. At the heart of KKS quantification lies Chromozym PK , a specific chromogenic substrate designed to measure Plasma Kallikrein (PK) activity. This guide provides a rigorous technical analysis of Chromozym PK, detailing its chemical kinetics, assay protocols, and critical role in drug development and biological quality control (QC). By synthesizing kinetic data with field-proven methodologies, this document serves as a blueprint for researchers seeking high-fidelity KKS profiling.
Technical Profile: Chromozym PK
Chromozym PK is a synthetic tripeptide substrate that mimics the natural cleavage site of plasma kallikrein on High Molecular Weight Kininogen (HMWK).
Chemical Identity & Mechanism
-
Chemical Name: Benzoyl-L-Prolyl-L-Phenylalanyl-L-Arginine-4-nitroanilide (Bz-Pro-Phe-Arg-pNA).
-
Molecular Formula:
[1] -
Molecular Weight: ~679.2 g/mol (hydrochloride salt).
-
Reaction Mechanism: Plasma Kallikrein acts as a serine protease, cleaving the amide bond between the Arginine (Arg) residue and the p-nitroaniline (pNA) group. This release transforms the solution from colorless to yellow, quantifiable at 405 nm .
Kinetic Considerations
Unlike its analog S-2302 (H-D-Pro-Phe-Arg-pNA), Chromozym PK utilizes a benzoyl blocking group on the N-terminus rather than the D-isomer configuration.
-
Specificity: Highly specific for Plasma Kallikrein but exhibits minor cross-reactivity with Plasmin.
-
Optimal Concentration: Kinetic studies suggest an optimal working concentration of 1.5 mM , significantly higher than the
of S-2302 (~0.22 mM), indicating different binding affinities. -
Correlation: Comparative studies between Chromozym PK and S-2302 often yield a linear relationship (
), suggesting Chromozym PK may yield lower molar absorbance rates under identical conditions, necessitating specific standard curves.
Figure 1: Proteolytic cleavage mechanism of Chromozym PK. The enzymatic hydrolysis releases pNA, allowing photometric quantification.[2]
The Kallikrein-Kinin Pathway Context
To apply Chromozym PK effectively, one must understand its insertion point in the KKS cascade. Plasma Kallikrein is generated from Prekallikrein by Factor XIIa (Hageman Factor).
Figure 2: The KKS Cascade. Chromozym PK serves as a surrogate substrate for Kallikrein, bypassing the natural HMWK pathway for precise enzymatic measurement.
Experimental Workflows & Protocols
A. Prekallikrein Activator (PKA) Assay
This assay is critical for the quality control of blood products (e.g., Albumin, IVIG) to ensure they do not contain dangerous levels of activated factors that could induce hypotension.
Principle: The sample is incubated with a Prekallikrein (PK) fraction.[3] If PKA (Factor XIIa) is present in the sample, it converts PK to Kallikrein. The generated Kallikrein then cleaves Chromozym PK.
Protocol Steps:
-
Sample Preparation: Dilute therapeutic protein samples (e.g., 1:10) in Tris-HCl buffer (pH 7.9).
-
Prekallikrein Addition: Add a standardized Prekallikrein substrate (fraction containing PK but no activators).
-
Activation Phase: Incubate at 37°C for 10–15 minutes. This allows any PKA in the sample to generate Kallikrein.
-
Substrate Addition: Add Chromozym PK (1.5 mM final conc).
-
Measurement: Monitor
(Kinetic Mode) or incubate for 10 min and stop with 20% Acetic Acid (Endpoint Mode).
Self-Validating Control:
-
Blank: Run a buffer blank to measure spontaneous hydrolysis.
-
Negative Control: Sample without Prekallikrein addition (measures endogenous Kallikrein in the sample, not Activator).
B. Plasma Kallikrein Inhibition Assay
Used in drug discovery to screen for small molecule inhibitors or antibodies (e.g., Lanadelumab surrogates).
Data Presentation: Inhibition Kinetics
| Component | Volume ( | Role |
| Buffer (Tris-HCl pH 7.8) | 150 | Reaction Environment |
| Purified Plasma Kallikrein | 25 | Enzyme Source |
| Test Inhibitor | 25 | Variable (Drug Candidate) |
| Incubate 10 min @ 37°C | - | Allow Binding equilibrium |
| Chromozym PK (1.5 mM) | 50 | Substrate (Initiator) |
| Total Volume | 250 |
Calculation:
Scientific Integrity: Validation & Troubleshooting
The "Self-Validating" System
To ensure Trustworthiness (E-E-A-T), every assay must distinguish signal from noise. Chromozym PK is specific, but not absolute.
-
Plasmin Interference:
-
Problem: Plasmin can cleave Bz-Pro-Phe-Arg-pNA.[4]
-
Solution: Run a parallel well with S-2251 (Plasmin-specific substrate). If S-2251 signal is low, the Chromozym PK signal is authentic Kallikrein.
-
-
-Macroglobulin Complex:
-
Problem: Kallikrein bound to
-macroglobulin retains amidolytic activity (cleaves small substrates) but loses proteolytic activity (cannot cleave HMWK). -
Interpretation: Chromozym PK measures total amidolytic potential, which may overestimate the physiologic kinin-releasing potential.
-
-
Background Subtraction:
-
Always subtract the "Sample Blank" (Sample + Buffer + Substrate, no activator) to account for endogenous colored compounds (bilirubin) or pre-existing active enzymes.
-
Quantifying Units
Activity is often expressed in nkat/L (nanokatals per liter).
-
(Extinction coeff. of pNA at 405 nm)
(Verify specific batch). - = Light path (usually 1 cm or 0.6 cm for microplates).
References
-
Pentapharm/Sigma-Aldrich. Chromozym PK Product Information & Application Note. Benzoyl-Pro-Phe-Arg-pNA chemical data and assay conditions.
-
Gallimore, M. J., et al. (1982). Simple chromogenic peptide substrate assays for determining prekallikrein, kallikrein inhibitor and kallikrein-like activity in human plasma.[5][6] Thrombosis Research.[1][5][6]
-
European Pharmacopoeia. Prekallikrein Activator Assay in Albumin and Immunoglobulin Solutions. (Standard regulatory protocol utilizing chromogenic substrates).[3][6]
-
Friberger, P. (1982). Chromogenic peptide substrates.[1] Their use for the assay of factors in the fibrinolytic and plasma kallikrein-kinin systems. Scandinavian Journal of Clinical and Laboratory Investigation.
-
Abcam. Plasma Kallikrein Assay Kit Protocol (ab241042). Modern adaptation of pNA-based cleavage assays.[4]
Sources
- 1. N-Benzoyl-Pro-Phe-Arg-p-nitroanilide protease substrate 59188-28-2 [sigmaaldrich.com]
- 2. endotell.ch [endotell.ch]
- 3. Development of an updated assay for prekallikrein activator in albumin and immunoglobulin therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Serine protease specificity for peptide chromogenic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. diapharma.com [diapharma.com]
- 6. coachrom.com [coachrom.com]
Precision Profiling of Serine Proteases: A Technical Guide to Chromozym PK
This guide provides an in-depth technical framework for the identification and quantification of serine proteases—specifically Plasma Kallikrein (PK)—using the chromogenic substrate Chromozym PK . It is designed for application scientists and drug development professionals requiring high-fidelity assay protocols.
Executive Summary
In the landscape of serine protease characterization, Chromozym PK (Benzoyl-Pro-Phe-Arg-pNA) serves as a critical tool for monitoring the Contact Activation System (CAS). While primarily designed for Plasma Kallikrein (PK) , its utility extends to inhibitor screening and quality control in plasma fractionation. This guide delineates the biochemical causality of the assay, provides a self-validating experimental protocol, and establishes a rigorous framework for data interpretation, moving beyond basic instruction to experimental mastery.
Mechanistic Foundation
Chemical Architecture and Specificity
Chromozym PK is a synthetic tripeptide substrate mimicking the cleavage site of the natural substrate, Kininogen.
-
Sequence: Benzoyl-Pro-Phe-Arg-p-nitroaniline (Bz-Pro-Phe-Arg-pNA).[1]
-
Mechanism: Serine proteases (specifically PK) recognize the Arg residue at the P1 position. The catalytic triad of the enzyme hydrolyzes the amide bond between Arginine and the p-nitroaniline (pNA) chromophore.
-
Readout: The release of free pNA results in a bathochromic shift, measurable at 405 nm (yellow color).
Specificity Profile
While highly selective for Plasma Kallikrein, Chromozym PK is an arginine-directed substrate.[2] Specificity is achieved not just by the substrate sequence, but by the assay conditions (inhibitors and activation steps).
-
Primary Target: Plasma Kallikrein (
mM). -
Potential Cross-Reactivity: Plasmin, Thrombin (minimized by using specific inhibitors like soybean trypsin inhibitor or selecting specific activation windows).
Reaction Pathway Diagram
The following diagram illustrates the kinetic pathway from zymogen activation to chromogenic signal generation.
Figure 1: Kinetic pathway of Chromozym PK hydrolysis. Prekallikrein is converted to active Kallikrein, which then processes the substrate to release the chromophore.
Experimental Protocol: Plasma Kallikrein Assay
This protocol is designed for the quantification of Prekallikrein (after activation) or active Kallikrein in citrated plasma or purified systems.
Reagent Preparation
| Reagent | Composition | Preparation/Notes |
| Buffer A (Assay Buffer) | 50 mM Tris-HCl, pH 7.8, 0.15 M NaCl | Store at 4°C. pH is critical; adjust at 37°C if possible. |
| Substrate Solution | 1.5 mM Chromozym PK | Dissolve in ultrapure water. Stable for 4 weeks at 4°C. |
| Activator (For Plasma) | Dextran Sulfate (25 mg/L) | Prepare in Buffer A. Activates Prekallikrein to Kallikrein. |
| Stop Solution | 20% Acetic Acid | Used for endpoint assays only.[3] |
Workflow: Kinetic Determination
Objective: Measure the rate of pNA formation (
-
Sample Preparation:
-
Plasma:[1][2][3][4][5][6][7][8][9] Mix 100 µL citrated plasma with 100 µL Activator (Dextran Sulfate). Incubate at 0°C (ice bath) for 7 minutes . (Note: Cold activation is more efficient for Dextran Sulfate activation of the contact system).
-
Purified Enzyme: Dilute in Buffer A to approx. 0.2–1.0 U/mL. Keep on ice.
-
-
Assay Setup (in cuvette or 96-well plate):
-
Pre-warm Buffer A to 37°C.
-
Blank: 800 µL Buffer A + 100 µL Sample (to correct for sample color).
-
Test: 800 µL Buffer A + 100 µL Substrate Solution (Chromozym PK).
-
-
Reaction Initiation:
-
Add 100 µL Sample to the Test cuvette/well.
-
Mix immediately by inversion or pipetting.
-
-
Measurement:
-
Monitor Absorbance at 405 nm at 37°C.
-
Record
per minute over a linear range (typically 1–5 minutes).
-
Workflow Diagram
Figure 2: Step-by-step experimental workflow for Chromozym PK assays.
Data Analysis & Calculation
To ensure trustworthiness, calculations must be derived from first principles using the Beer-Lambert Law.
Formula for Activity (Units/mL):
- : Change in absorbance per minute.[1][4][7]
- : Total reaction volume (e.g., 1.0 mL).
- : Volume of sample added (e.g., 0.1 mL).
-
: Extinction coefficient of pNA at 405 nm (
). - : Light path length (1 cm for standard cuvettes; must adjust for microplates).
- : Dilution factor of the sample (if pre-diluted).
Unit Definition: One Unit (U) is the amount of enzyme that hydrolyzes 1.0 µmol of substrate per minute at 37°C.
Validation & Troubleshooting (E-E-A-T)
As an expert practitioner, recognize that "activity" is relative to the specific conditions.
Specificity Verification
If analyzing complex biological fluids (e.g., cell lysates), verify that the signal is truly Kallikrein:
-
Inhibitor Check: Pre-incubate sample with Soybean Trypsin Inhibitor (SBTI) . PK is inhibited by SBTI. If activity remains, it may be due to other proteases.
-
Aprotinin: Aprotinin is a potent inhibitor of PK (
). Use it as a negative control.
Common Pitfalls
-
Turbidity: Plasma lipids can cause high background. Always run a sample blank (Sample + Buffer, no substrate).
-
Spontaneous Hydrolysis: Substrate solutions can degrade. If the blank rate is
, prepare fresh substrate. -
Temperature Drift: Serine proteases are highly temperature-sensitive. Ensure the cuvette holder is thermostated to 37°C
0.5°C.
References
-
Friberger, P. (1982). Chromogenic peptide substrates. Their use for the assay of factors in the fibrinolytic and the plasma kallikrein-kinin systems. Scandinavian Journal of Clinical and Laboratory Investigation. Supplementum, 162, 1–298.
-
Gallimore, M. J., et al. (1982).[6] Simple chromogenic peptide substrate assays for determining prekallikrein, kallikrein inhibitor and kallikrein-like activity in human plasma.[2][5][6] Thrombosis Research, 25(4), 293-298.
-
Roche Diagnostics. (2020). Chromozym PK Technical Data Sheet. Sigma-Aldrich.[10]
-
Kluft, C. (1978). Determination of prekallikrein in human plasma: optimal conditions for activating prekallikrein. Journal of Laboratory and Clinical Medicine, 91(1), 83-98.
Sources
- 1. Centrifugal analysis for plasma kallikrein activity, with use of the chromogenic substrate S-2302 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Serine protease specificity for peptide chromogenic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. endotell.ch [endotell.ch]
- 4. Assaying plasma prekallikrein (PPK) by a chromogenic based method: analytical considerations and reference values in healthy adults, the pregnant woman, and the neonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. karger.com [karger.com]
- 6. diapharma.com [diapharma.com]
- 7. Chromozym PK 90% (enzymatic), powder, pkg of 20 mg | Sigma-Aldrich [sigmaaldrich.com]
- 8. Kinetic analysis of plasminogen activation by purified plasma kallikrein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Kinetics of inhibition of human plasma kallikrein by a site-specific modified inhibitor Arg15-aprotinin: evaluation using a microplate system and comparison with other proteases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Technical Comparative Guide: Chromozym PK vs. Fluorogenic Kallikrein Substrates
Executive Summary
In the characterization of the contact activation system, specifically Plasma Kallikrein (PK), researchers often face a binary choice between robust chromogenic substrates (Chromozym PK) and highly sensitive fluorogenic variants (e.g., Z-Phe-Arg-AMC).
This guide serves as a technical decision framework. Chromozym PK (Bz-Pro-Phe-Arg-pNA) remains the gold standard for Quality Control (QC) and plasma fractionation due to its linearity and resistance to optical interference. Conversely, fluorogenic substrates are indispensable for High-Throughput Screening (HTS) and picomolar kinetic studies, provided that Inner Filter Effects (IFE) are mathematically corrected.
Mechanistic Foundations
Understanding the chemical causality of signal generation is prerequisite to assay optimization. Both substrate classes utilize a tripeptide sequence specific to the S1-S3 pockets of Plasma Kallikrein, but their signal transduction mechanisms differ fundamentally.
Chemical Architecture
-
Chromozym PK: The peptide moiety (Benzoyl-Pro-Phe-Arg) is linked via an amide bond to p-nitroaniline (pNA). Upon cleavage by the serine protease triad (His-Asp-Ser) of Kallikrein, pNA is released. pNA is a yellow chromophore with a molar extinction coefficient (
) of ~10,400 at 405 nm. -
Fluorogenic Substrates (e.g., Z-Phe-Arg-AMC): The peptide is coupled to 7-amino-4-methylcoumarin (AMC).[1][2] Intact, the substrate has low fluorescence due to quenching by the peptide bond. Cleavage releases free AMC, which exhibits strong fluorescence (Excitation: ~360 nm, Emission: ~460 nm).
Comparative Mechanism Diagram
Figure 1: Mechanistic divergence between chromogenic and fluorogenic signal transduction.
Comparative Technical Analysis
The choice of substrate dictates the dynamic range and susceptibility to interference. The following data consolidates field performance metrics.
Table 1: Technical Specifications Matrix
| Feature | Chromozym PK (Chromogenic) | Z-Phe-Arg-AMC (Fluorogenic) |
| Detection Limit (LOD) | Nanomolar ( | Picomolar ( |
| Dynamic Range | 2-3 logs (Linear) | 4-5 logs (Sigmoidal w/o correction) |
| Signal Stability | High (pNA is stable for hours) | Moderate (AMC prone to photobleaching) |
| Plasma Interference | Low (Kinetic reads subtract turbidity) | High (Quenching by hemoglobin/bilirubin) |
| Throughput Suitability | Standard (96-well) | High (384/1536-well) |
| Primary Artifact | Background hydrolysis (slow) | Inner Filter Effect (IFE) |
Expert Insight: While fluorogenic assays offer superior sensitivity, they are non-linear at high substrate concentrations due to the Inner Filter Effect (IFE) .[3] This occurs when the substrate or plasma components absorb the excitation light before it reaches the fluorophore, or re-absorb the emitted light.[3] Chromogenic assays follow the Beer-Lambert law more strictly, making them "forgiving" in routine QC environments.
Experimental Protocols
To ensure reproducibility, we utilize a standardized Tris-BSA buffer system. Phosphate buffers are avoided to prevent precipitation with calcium if downstream coagulation factors are introduced.
Reagent Preparation
-
Assay Buffer (pH 7.8):
-
50 mM Tris-HCl
-
100 mM NaCl (Physiological ionic strength is critical for
) -
0.1% (w/v) BSA (High purity, protease-free) – Crucial to prevent enzyme adsorption to plasticware.
-
Note: Adjust pH at 25°C or 37°C specifically, as Tris has a high temperature coefficient (
).
-
-
Substrate Stock:
-
Chromozym PK: Reconstitute in HPLC-grade water to 10 mM. Stable for 4 weeks at 4°C.
-
Fluorogenic (AMC): Dissolve in DMSO to 10 mM. Store aliquots at -20°C. Avoid freeze-thaw cycles.
-
Standard Assay Workflow (Kinetic Mode)
The kinetic read (slope calculation) is superior to endpoint measurement as it eliminates background interference from the sample matrix.
Figure 2: Kinetic assay workflow for Plasma Kallikrein activity.
Protocol Steps
-
Activation: Mix 10
plasma with 10 activator (e.g., Dextran Sulfate) to convert Prekallikrein to Kallikrein. Incubate 5-7 mins at 37°C. -
Dilution: Add 80
Assay Buffer. -
Substrate Addition: Add 10-20
substrate stock (Final conc: ~0.5 mM for Chromozym, ~50 for Fluorogenic). -
Measurement:
-
Calculation: Determine
or from the linear portion of the curve ( ).
Advanced Optimization & Troubleshooting
Correcting for Inner Filter Effect (Fluorogenic Only)
If utilizing high concentrations of fluorogenic substrate (>50
-
Correction: Use the formula:
Where and are the absorbances of the sample at the excitation and emission wavelengths, respectively [2].
Specificity Controls
Chromozym PK is primarily cleaved by Plasma Kallikrein but can show minor reactivity with Factor XIIa.
-
Validation: Always run a "Soybean Trypsin Inhibitor" (SBTI) control. SBTI inhibits Plasma Kallikrein but not Factor XIIa. If activity persists in the presence of SBTI, your signal is contaminated by FXIIa.
Substrate Depletion
For Chromozym PK, ensure that the total change in absorbance (
References
-
Fisher, C.A., et al. (1997). "Kinetics of inhibition of human plasma kallikrein by a site-specific modified inhibitor Arg15-aprotinin." Journal of Laboratory and Clinical Medicine. Available at:
-
Lakowicz, J.R. (2006).[10] Principles of Fluorescence Spectroscopy. Springer.[11] (Standard text for IFE correction principles).
-
Roche Diagnostics. (2023). "Chromozym PK Product Sheet." Available at:
- Gallimore, M.J., & Friberger, P. (1982). "Simple chromogenic peptide substrate assays for determining prekallikrein, plasma kallikrein and kallikrein inhibition." Thrombosis Research.
Sources
- 1. Z-Phe-Arg 7-amido-4-methylcoumarin kallikrein substrate 65147-22-0 [sigmaaldrich.com]
- 2. Z-Phe-Arg-AMC (Kallikrein substrate) - Echelon Biosciences [echelon-inc.com]
- 3. static.horiba.com [static.horiba.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Centrifugal analysis for plasma kallikrein activity, with use of the chromogenic substrate S-2302 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. endotell.ch [endotell.ch]
- 7. Kallikrein-like activity, plasma - ChromogenicSubstrates.com [chromogenicsubstrates.com]
- 8. Fluorogenic and chromogenic substrates used in bacterial diagnostics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biocompare.com [biocompare.com]
- 10. sw.pharma.hr [sw.pharma.hr]
- 11. Structural features of the protein kinase domain and targeted binding by small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Basic Kinetics of Chromozym PK Hydrolysis by Kallikrein: A Technical Guide
Executive Summary
This technical guide details the kinetic principles and experimental protocols for monitoring the hydrolysis of Chromozym PK (Benzoyl-Pro-Phe-Arg-p-nitroanilide) by the serine protease plasma kallikrein (EC 3.4.21.34). Designed for assay development scientists and enzymologists, this document moves beyond basic package inserts to explore the mechanistic causality, critical control points (pH, ionic strength), and mathematical frameworks required to derive accurate kinetic constants (
Mechanistic Principles
The Reaction Chemistry
Chromozym PK is a synthetic chromogenic substrate designed to mimic the C-terminal cleavage site of bradykinin, the natural physiological substrate of plasma kallikrein. The substrate consists of a tripeptide moiety (Benzoyl-Pro-Phe-Arg) coupled to a chromophore, p-nitroaniline (pNA), via an amide bond.
-
Specificity: The Arg-pNA bond is highly susceptible to tryptic cleavage. The Pro-Phe-Arg sequence specifically targets the S1-S3 subsites of plasma kallikrein, providing selectivity over other serine proteases (though cross-reactivity with trypsin and plasmin exists).
-
The Shift: Intact Chromozym PK is colorless. Upon hydrolysis, free pNA is released. pNA has a distinct absorbance maximum (
) at 405 nm (yellow), allowing for continuous spectrophotometric monitoring.
Kinetic Pathway
The reaction follows a standard two-step acyl-enzyme mechanism common to serine proteases:
-
Michaelis Complex (
): Kallikrein binds Chromozym PK. -
Acylation: The peptide bond breaks; pNA is released; the enzyme becomes acylated.
-
Deacylation: Water attacks the acyl-enzyme intermediate, regenerating free Kallikrein.
Figure 1: Kinetic mechanism of Chromozym PK hydrolysis. The release of P1 (p-nitroaniline) is the rate-limiting detection step.
Critical Kinetic Parameters & Optimization
To obtain reproducible data, the following physicochemical parameters must be controlled.
The Extinction Coefficient ( )
The accuracy of this assay relies entirely on the molar extinction coefficient of pNA.
-
Standard Value:
. -
The Trap: The
of pNA is pH and temperature dependent . It is also sensitive to ionic strength (red-shift effect).[1] -
Recommendation: Do not rely solely on literature values. Generate a pNA standard curve in your specific assay buffer to determine the exact
for your system.
Optimization Table
| Parameter | Optimal Range | Technical Rationale |
| Wavelength | 405 nm | Peak absorbance of free pNA; intact substrate has negligible absorbance here. |
| pH | 7.8 – 8.2 | Histidine-57 in the catalytic triad must be deprotonated for nucleophilic attack. pH < 7.0 drastically reduces |
| Buffer | Tris-HCl (50 mM) | Phosphate buffers can precipitate if metal ions (like Zn²⁺) are present in plasma samples. |
| Ionic Strength | 0.15 M NaCl | Mimics physiological conditions; stabilizes the enzyme tertiary structure. |
| Temperature | 37°C (or 25°C) | 37°C is physiological. 25°C is often used for bench stability but results in lower |
Experimental Protocol: Kinetic Assay
Objective: Determine the initial velocity (
Reagents Preparation
-
Assay Buffer: 50 mM Tris-HCl, 0.15 M NaCl, pH 7.8 (at 37°C).
-
Note: Adjust pH at the temperature of use.[2] Tris has a high thermal coefficient (
).
-
-
Chromozym PK Stock (1.5 mM): Reconstitute 20 mg Chromozym PK (MW ~702.9 Da) in ~19 mL deionized water.
-
Storage: Stable for 4 weeks at 4°C. Avoid repeated freeze-thaw cycles.
-
-
Enzyme Solution: Plasma Kallikrein diluted in Assay Buffer to ~0.5 - 1.0 U/mL. Keep on ice.
Assay Workflow
This protocol uses a "Start with Enzyme" approach to ensure rapid mixing.
Figure 2: Step-by-step workflow for the kinetic assay.
Data Analysis & Calculation
Calculate the activity using the Beer-Lambert Law derived formula:
- : Slope of the linear portion of the curve.
- : Total reaction volume (e.g., 1.0 mL).
- : Extinction coefficient (use 9.8 mM⁻¹cm⁻¹ as a baseline if no standard curve is run).
- : Path length (usually 1 cm).
- : Volume of enzyme added (e.g., 0.1 mL).
Determination of and [3]
To characterize the enzyme fully, you must vary the substrate concentration.
-
Range: Prepare Chromozym PK concentrations ranging from
to . (Estimated for Kallikrein/Chromozym PK is often cited between 0.2 – 0.4 mM).-
Suggested [S]: 0.05, 0.1, 0.2, 0.4, 0.8, 1.5 mM.
-
-
Plot: Measure
(initial velocity) for each concentration. -
Fit: Non-linear regression is superior to Lineweaver-Burk plots. Fit data to the Michaelis-Menten equation:
Troubleshooting & Validation
-
Non-Linearity: If the absorbance curve flattens within 1-2 minutes, the substrate is being depleted (>10% consumption). Dilute the enzyme and repeat.
-
High Background: If the Blank (buffer + substrate) shows significant
, the substrate may be degraded. Check storage conditions. -
Inhibition Check: To verify specificity, pre-incubate the enzyme with Aprotinin (a strong kallikrein inhibitor). Activity should drop to near zero.
References
-
Lottenberg, R., & Jackson, C. M. (1983).[1] Solution composition dependent variation in extinction coefficients for p-nitroaniline. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology, 742(3), 558–564. Retrieved from [Link]
-
Levison, P. R., & Tomalin, G. (1982).[3] A comparison of the catalytic activities of human plasma kallikreins I and II. Biochemical Journal, 207(1), 97–100.[3] Retrieved from [Link]
Sources
- 1. Solution composition dependent variation in extinction coefficients for p-nitroaniline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kallikrein-like activity, plasma - ChromogenicSubstrates.com [chromogenicsubstrates.com]
- 3. A comparison of the catalytic activities of human plasma kallikreins I and II - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Preparation and Optimization of Chromozym PK Stock Solutions
Abstract
This technical guide provides a rigorous protocol for the preparation, validation, and storage of Chromozym PK (Benzoyl-Pro-Phe-Arg-4-nitroanilide acetate) stock solutions. Designed for researchers quantifying plasma kallikrein levels, this document synthesizes manufacturer specifications with field-proven optimization strategies to minimize background hydrolysis and ensure assay reproducibility.
Scientific Background & Mechanism
Chromozym PK is a synthetic chromogenic substrate designed specifically for the kinetic analysis of plasma kallikrein (EC 3.4.21.34).
Mechanism of Action
The assay relies on the amidolytic activity of kallikrein.[1][2] The enzyme cleaves the amide bond between the arginine residue and the 4-nitroaniline (pNA) group.
-
Substrate (Colorless): Bz-Pro-Phe-Arg-pNA
-
Product (Yellow): Free 4-nitroaniline (pNA) + Residual Peptide
The rate of pNA release is directly proportional to the kallikrein activity and is monitored photometrically at 405 nm .[3][4]
Reaction Pathway Diagram
The following diagram illustrates the enzymatic cleavage process.
Figure 1: Enzymatic hydrolysis of Chromozym PK by Plasma Kallikrein.
Material Specifications
Ensure all reagents meet the following criteria before proceeding.
| Parameter | Specification | Notes |
| Chemical Name | Benzoyl-Pro-Phe-Arg-4-nitroanilide acetate | |
| Molecular Weight | 702.9 g/mol | Includes acetate counter-ion |
| Formula | ||
| Purity (HPLC) | Free pNA must be | |
| Solubility | Soluble in water | No DMSO/Ethanol required |
| Appearance | White to yellowish powder | |
| Storage (Powder) | Room Temperature (15–25°C) | Desiccate if seal is broken |
Protocol: Preparation of Stock Solution
Target Concentration: 1.5 mM (Standard Stock) Working Concentration: ~0.5 mM (After dilution in assay)
Reagent Requirements
-
Chromozym PK Powder: Typically supplied in 20 mg vials or specific molar quantities (e.g., 5 µmol).
-
Solvent: HPLC-grade water or sterile distilled water (
).-
Critical: Do not use tap water or water with high metal ion content, as this may affect enzyme kinetics later.
-
Calculation Logic
To prepare a specific concentration (
Example for a 20 mg vial to create a 1.5 mM solution:
Note: Roche/Sigma vials are often sold by unit quantity (e.g., 5 µmol/vial).
-
If the vial contains 5 µmol : Add 3.33 mL of water to achieve 1.5 mM .
Step-by-Step Procedure
-
Equilibration: Allow the Chromozym PK vial to reach room temperature before opening to prevent condensation.
-
Solvent Addition:
-
Pipette the calculated volume of HPLC-grade water directly into the vial.
-
Standard: For a 5 µmol vial, add 3.33 mL water.
-
-
Dissolution:
-
Close the vial cap tightly.
-
Vortex gently for 15–30 seconds.
-
Invert the tube 3–4 times to ensure no powder remains in the cap.
-
Visual Check: The solution should be clear and colorless. A faint yellow tint is acceptable (background pNA), but deep yellow indicates degradation.
-
-
Aliquoting (Optional but Recommended):
-
If not using the entire stock within 4 weeks, aliquot into dark microcentrifuge tubes (e.g., 500 µL each) to avoid repeated contamination risks.
-
Workflow Diagram
Figure 2: Preparation workflow for Chromozym PK stock solution.
Quality Control & Validation (Self-Validating System)
To ensure the trustworthiness of your stock solution, perform a System Suitability Test immediately after preparation.
Background Absorbance Check
High background absorbance indicates spontaneous hydrolysis (degradation) of the substrate.
-
Blank the instrument with pure water.
-
Measure the absorbance of the 1.5 mM stock solution .
-
Acceptance Criteria:
- (Ideal is near 0).[5]
-
If
, the free pNA content is likely , which may compromise assay sensitivity.
Contamination Check
Chromozym PK is a peptide derivative and can be a food source for bacteria. Bacterial growth will cause turbidity and enzymatic degradation.
-
Visual: Inspect for cloudiness before every use.
-
Prevention: Always use sterile pipette tips.
Storage and Stability
Proper storage is critical to prevent the cleavage of the pNA group without enzyme presence.
| State | Temperature | Stability | Notes |
| Lyophilized Powder | 15–25°C | See Expiry | Keep dry. |
| Stock Solution (1.5 mM) | 2–8°C | 4 Weeks | Do NOT freeze repeatedly. |
| Stock Solution (-20°C) | -20°C | > 2 Months | Aliquot to avoid freeze-thaw cycles. |
Note on Freezing: While Roche indicates stability at 2-8°C, long-term storage is best achieved at -20°C in aliquots. However, repeated freeze-thaw cycles can accelerate hydrolysis.
Application Example: Plasma Kallikrein Assay
To use the stock solution in a standard assay:
-
Buffer: Tris-Imidazole buffer (pH 7.9) with NaCl.
-
Activation: Pre-incubate plasma with Prekallikrein Activator (e.g., Dextran Sulfate or Ellagic Acid) if measuring Prekallikrein.
-
Reaction:
-
Sample: 0.1 mL
-
Buffer: 1.5 mL
-
Chromozym PK Stock: 0.2 mL
-
-
Measurement: Record
at 405 nm.
References
- Friberger, P. (1982). Chromogenic Peptide Substrates: Their Use for the Assay of Factors in the Fibrinolytic and Plasma Kallikrein-Kinin Systems. Scandinavian Journal of Clinical and Laboratory Investigation, 42(sup162), 1-298.
Sources
- 1. karger.com [karger.com]
- 2. Assaying plasma prekallikrein (PPK) by a chromogenic based method: analytical considerations and reference values in healthy adults, the pregnant woman, and the neonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. diapharma.com [diapharma.com]
- 4. coachrom.com [coachrom.com]
- 5. Chromozym PK 90% (enzymatic), powder, pkg of 20 mg | Sigma-Aldrich [sigmaaldrich.com]
Application Note: Optimization of Chromozym PK Buffer Conditions for Plasma Kallikrein Kinetics
Abstract & Introduction
In the development of serine protease assays, specifically for Plasma Kallikrein (PK) , the stability and specificity of the reaction environment are as critical as the substrate itself. Chromozym PK (Benzoyl-Pro-Phe-Arg-p-nitroanilide acetate) is a chromogenic substrate designed to mimic the cleavage site of kallikrein's natural substrates. Upon hydrolysis, it releases 4-nitroaniline (pNA) , a yellow chromophore measurable at 405 nm.
While standard protocols exist, they often overlook thermodynamic nuances that lead to assay drift—specifically the temperature dependence of Tris buffers and the ionic strength requirements for optimal enzyme turnover (
Biochemical Mechanism
Understanding the molecular event is the first step in optimization. Plasma Kallikrein recognizes the tripeptide sequence (Pro-Phe-Arg).[1][2] The enzymatic hydrolysis occurs at the amide bond between Arginine and the p-nitroaniline group.
Reaction Pathway Diagram
Caption: Figure 1. Enzymatic hydrolysis mechanism of Chromozym PK by Plasma Kallikrein. The release of pNA allows for kinetic monitoring.[2][3][4]
Critical Buffer Parameters (The "Why")
The Tris-Temperature Trap
Most protocols recommend Tris-HCl at pH 7.8–7.9. However, Tris has a high temperature coefficient (
-
The Error: A buffer adjusted to pH 7.8 at 25°C (room temp) will drop to approximately pH 7.44 at 37°C (physiological assay temp).
-
The Fix: To achieve the optimal pH of 7.9 at 37°C, the buffer must be adjusted to pH 8.2–8.3 at 25°C .
Ionic Strength & Activators
-
NaCl (Ionic Strength): Kallikrein activity is sensitive to ionic strength. A concentration of 100 mM NaCl mimics physiological conditions and prevents non-specific adsorption of the enzyme to cuvette walls.
-
Magnesium (Mg²⁺): Unlike some serine proteases, Plasma Kallikrein is activated by divalent cations. Roche data indicates an activation
for Mg²⁺ of 3.0 mM.[5] Therefore, EDTA should be avoided in the reaction buffer unless specifically testing for inhibition, and MgCl₂ should be included.
Optimized Reagent Preparation
Reagents Required[2][4][5][7][8][9]
-
Chromozym PK: (Roche/Sigma-Aldrich Cat. No. 10378445001)[5][6]
-
NaCl: Analytical grade.
-
MgCl₂: For activation.
-
Stopping Solution: 20% Acetic Acid (for endpoint assays).
Table 1: Optimized Buffer Composition (Assay Buffer)
| Component | Concentration | Function |
| Tris-HCl | 50 mM | Primary buffering agent. |
| NaCl | 100 mM | Maintains ionic strength; stabilizes enzyme. |
| MgCl₂ | 5 mM | Allosteric activator for maximal turnover. |
| pH | 7.9 (at 37°C) | Optimal catalytic environment. (Adjust to pH 8.25 at 25°C) |
Substrate Stock Solution[10]
-
Dissolve 20 mg Chromozym PK in 21.8 mL of ultrapure water to achieve a 1.3 mM stock solution.
-
Storage: Stable for 4 weeks at 2–8°C. Do not freeze repeatedly.
Experimental Protocol: Kinetic Assay
This protocol uses a "Self-Validating" design where a standard curve is not strictly necessary if the extinction coefficient is known, but a pNA standard is recommended for absolute accuracy.
Assay Workflow Diagram
Caption: Figure 2. Step-by-step kinetic workflow for Chromozym PK assay.
Detailed Steps
-
Instrument Setup: Set spectrophotometer to 405 nm and thermostat cuvette holder to 37°C .
-
Blank Preparation: Pipette 1.00 mL of Optimized Assay Buffer into a cuvette.
-
Sample Addition: Add 0.05 mL (50 µL) of Plasma/Enzyme solution. Mix and incubate for 1 minute at 37°C.
-
Note: If using Citrated Plasma, ensure it is diluted (typically 1:10 or 1:20) in buffer to bring activity within linear range.
-
-
Reaction Initiation: Add 0.10 mL (100 µL) of Chromozym PK stock (1.3 mM).
-
Measurement: Immediately mix (inversion or plastic paddle) and record absorbance at 405 nm every 30 seconds for 5–10 minutes.
-
Calculation: Determine
from the linear portion of the curve.
Calculation of Activity
Using the molar extinction coefficient (
- = 1.15 mL
- = 0.05 mL
- = 1 cm (light path)
- = 10.4
(Note: Verify
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Non-Linear Kinetics | Substrate depletion or Enzyme instability. | Dilute sample further. Ensure buffer contains 100 mM NaCl. |
| High Background | Spontaneous hydrolysis or turbidity. | Check substrate solution clarity. Filter buffer (0.22 µm). |
| Low Activity | Incorrect pH at 37°C. | Crucial: Did you adjust Tris pH at 25°C to 8.2? If adjusted to 7.8 at 25°C, the assay is running at pH 7.[2][3][7]4. |
| Drift | Temperature fluctuation. | Pre-warm all reagents. Cold substrate added to warm buffer causes transient temp drops. |
References
-
Roche Diagnostics. (2023). Chromozym PK Product Information Sheet. Sigma-Aldrich.[6]
-
Gallimore, M. J., et al. (1982).[7] Simple chromogenic peptide substrate assays for determining prekallikrein, kallikrein inhibitor and kallikrein-like activity in human plasma.[4][7] Thrombosis Research, 25(4), 293-298.
-
Friberger, P. (1982). Chromogenic peptide substrates. Their use for the assay of factors in the fibrinolytic and the plasma kallikrein-kinin systems. Scandinavian Journal of Clinical and Laboratory Investigation. Supplementum, 162, 1-298.
-
Thermo Fisher Scientific. (2023). Extinction Coefficients and Protein Determination.
Sources
- 1. Centrifugal analysis for plasma kallikrein activity, with use of the chromogenic substrate S-2302 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. endotell.ch [endotell.ch]
- 3. Kallikrein inhibitor activity - ChromogenicSubstrates.com [chromogenicsubstrates.com]
- 4. One moment, please... [coachrom.com]
- 5. Chromozym PK 90% (enzymatic), powder, pkg of 20 mg | Sigma-Aldrich [sigmaaldrich.com]
- 6. Chromozym PL 90%, powder, pkg of 20 mg | Sigma-Aldrich [sigmaaldrich.com]
- 7. diapharma.com [diapharma.com]
Chromozym PK extinction coefficient at 405 nm
Executive Summary
Chromozym PK (Benzoyl-Pro-Phe-Arg-p-nitroanilide acetate) is a synthetic chromogenic substrate designed for the specific determination of plasma kallikrein activity.[1] It is the industry-standard substrate for the Prekallikrein Activator (PKA) assay, a critical quality control test for human albumin and immunoglobulin products (European Pharmacopoeia 2.6.15).[1]
The theoretical extinction coefficient (
Crucial Insight: Relying on a theoretical
Technical Specifications & Chemistry
| Parameter | Specification |
| Chemical Name | Benzoyl-L-prolyl-L-phenylalanyl-L-arginine-4-nitroanilide acetate |
| Acronym | Bz-Pro-Phe-Arg-pNA |
| Molecular Weight | 702.8 g/mol (Acetate salt) |
| Target Enzyme | Plasma Kallikrein (EC 3.4.21.[1][2]34) |
| Detection Wavelength | 405 nm (Absorbance of free p-nitroaniline) |
| Theoretical | 10.4 mM⁻¹cm⁻¹ (at pH 8.0 - 8.[1]5) |
| Solubility | Soluble in water (up to 20 mM); stable at 2-8°C |
| Primary Application | Prekallikrein Activator (PKA) Assay (Ph.[1][2] Eur. 2.6.15) |
Reaction Mechanism
The assay relies on the amidolytic cleavage of the bond between Arginine and the p-nitroaniline moiety.
Figure 1: Amidolytic hydrolysis of Chromozym PK by Plasma Kallikrein releases p-nitroaniline.[1]
The Extinction Coefficient Paradox
While 10.4 mM⁻¹cm⁻¹ is the standard Roche/Sigma value, literature values for pNA range from 8.8 to 10.6 mM⁻¹cm⁻¹ .
Why the variance?
-
pH Sensitivity: pNA is a weak base.[1] At acidic pH, the absorbance spectrum shifts, significantly lowering
.[1] The assay must be run at pH 8.0–8.2 to maximize and stabilize absorbance. -
Bandwidth: Spectrophotometers with wide slit widths (>2 nm) may underestimate the peak absorbance.[1]
-
Pathlength: Microplate readers rarely have a perfect 1.0 cm pathlength.
The Solution: Do not assume 10.4. Use the pNA Standard Curve Protocol (Section 5) to calculate your specific conversion factor.[1]
Core Protocol: Prekallikrein Activator (PKA) Assay[1][4][5][6][7]
This protocol is adapted from the European Pharmacopoeia (Ph.[1][3] Eur. 2.6.15) for measuring PKA in albumin/immunoglobulins.[1]
Reagents
-
Buffer A (Equilibration): 50 mM Tris-HCl, 12 mM NaCl, pH 8.0.[1]
-
Buffer B (Assay): 50 mM Tris-HCl, 150 mM NaCl, pH 8.0.[1]
-
Prekallikrein Substrate (PKS): Human plasma fraction containing prekallikrein (zymogen), devoid of kallikrein.[1]
-
Chromozym PK Solution: 1.5 mM in water.[1]
-
PKA Standard: International Standard (e.g., from EDQM or NIBSC) calibrated in International Units (IU).[1]
Experimental Workflow
Figure 2: Two-stage PKA assay workflow. PKA activates the zymogen; the resulting Kallikrein cleaves Chromozym PK.
Step-by-Step Procedure
-
Preparation: Dilute samples and PKA Standard in Buffer B.
-
Activation:
-
Reaction:
-
Add 200 µL of Chromozym PK solution (pre-warmed).[1]
-
Mix immediately.
-
-
Measurement:
-
Measure Absorbance at 405 nm kinetically every 30 seconds for 10 minutes at 37°C.
-
Calculate the rate (
) for the linear portion of the curve.
-
Self-Validating System: The pNA Standard Curve[1]
To ensure absolute accuracy, you must determine the extinction coefficient for your specific instrument.
Protocol:
-
Stock: Prepare pure p-nitroaniline (MW 138.12) at 1.0 mM in Buffer B.[1]
-
Dilution: Create a standard curve: 0, 20, 40, 60, 80, 100 µM.
-
Read: Measure Absorbance (405 nm) of 200 µL aliquots in your plate/cuvette.
-
Calculate: Plot Absorbance (y) vs. Concentration (mM) (x).
Calculations
The general formula for enzyme activity using the Beer-Lambert Law:
[1]Where:
- : Rate of absorbance change (sample minus blank).[1][4]
- : Total reaction volume (mL).
-
: Extinction coefficient (
).[1] Use 10.4 for 1cm cuvettes, or your experimentally determined slope. -
: Pathlength (cm). Critical: If using a microplate reader without pathlength correction,
is absorbed into your standard curve slope. - : Volume of sample added (mL).
Simplified Calculation (Microplate):
If you generated a pNA standard curve where Slope = Abs/mM:
Troubleshooting & Controls
| Issue | Probable Cause | Corrective Action |
| High Blank ( | Contaminated reagents or spontaneous hydrolysis.[1] | Check Chromozym PK solution.[1] If yellow, it has hydrolyzed.[1] Prepare fresh. |
| Non-linear Kinetics | Substrate depletion.[1] | Dilute sample further. Ensure |
| Low Sensitivity | Low pH (< 7.5).[1][5] | Verify Buffer pH is 8.0 at 37°C. pNA absorbance drops significantly below pH 7.[1] |
| Negative Values | High background color in sample. | Use a sample blank (Sample + Buffer, no Chromozym) to subtract static absorbance.[1] |
References
-
European Pharmacopoeia (Ph.[1][3][4] Eur.). (2023).[1] 2.6.15. Prekallikrein Activator.[1][3][6][4] European Directorate for the Quality of Medicines (EDQM).[1][6]
-
Sigma-Aldrich. (n.d.).[1] Chromozym® PK Product Information.[1][2]
-
Lottenberg, R., & Jackson, C. M. (1983).[1][7] Solution composition dependent variation in extinction coefficients for p-nitroaniline. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology, 742(3), 558-564.[1]
-
Longstaff, C., et al. (2005).[1] Collaborative Study to Establish the WHO 2nd International Standard for Prekallikrein Activator.[3] World Health Organization / NIBSC.[1]
Sources
- 1. Chromozym PL | C26H34N6O7S | CID 4169197 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tecomedical.com [tecomedical.com]
- 3. Development of an updated assay for prekallikrein activator in albumin and immunoglobulin therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biotoxik.it [biotoxik.it]
- 5. researchgate.net [researchgate.net]
- 6. Publication on the establishment study for PKA in Albumin BRP replacement batches now online - European Directorate for the Quality of Medicines & HealthCare [edqm.eu]
- 7. Solution composition dependent variation in extinction coefficients for p-nitroaniline - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Screening of Plasma Kallikrein Inhibitors using Chromozym PK
Abstract
This application note details a robust, high-throughput screening (HTS) protocol for identifying inhibitors of Plasma Kallikrein (PK) using the chromogenic substrate Chromozym PK . Plasma Kallikrein is a critical serine protease in the contact activation pathway, implicated in pathologies such as Hereditary Angioedema (HAE) and diabetic retinopathy. This guide moves beyond basic datasheet instructions to provide a validated, miniaturized 384-well assay suitable for automated screening. It includes kinetic optimization strategies, DMSO tolerance assessment, and rigorous data analysis frameworks to ensure high Z' factors and reproducible
Introduction & Mechanism
Plasma Kallikrein (KLKB1) is a serine protease that circulates as an inactive zymogen, prekallikrein. Upon activation by Factor XIIa, it cleaves High Molecular Weight Kininogen (HMWK) to release bradykinin, a potent vasodilator and pro-inflammatory mediator. Uncontrolled PK activity is the driver of HAE attacks.
Chromozym PK (Benzoyl-Pro-Phe-Arg-p-nitroanilide) is a synthetic peptide substrate designed to mimic the cleavage site of HMWK. The tripeptide sequence (Pro-Phe-Arg) confers specificity for PK.
Assay Principle
The assay relies on the amidolytic activity of PK.[1][2] The enzyme cleaves the amide bond between the Arginine and the p-nitroaniline (pNA) moiety. The release of free pNA results in a colorimetric shift, quantifiable by absorbance at 405 nm .
Figure 1: Enzymatic mechanism of Chromozym PK hydrolysis by Plasma Kallikrein.
Materials & Reagents
| Component | Specification | Recommended Source |
| Enzyme | Human Plasma Kallikrein (Active) | Enzyme Research Labs or equivalent |
| Substrate | Chromozym PK (Bz-Pro-Phe-Arg-pNA) | Roche / Sigma-Aldrich |
| Assay Buffer | 50 mM Tris-HCl, 150 mM NaCl, 0.01% Triton X-100, pH 7.8 | Prepared in-house (0.2 µm filtered) |
| Carrier Protein | Bovine Serum Albumin (BSA), Fatty Acid Free | Sigma-Aldrich (0.1% final conc.) |
| Inhibitor Control | Soybean Trypsin Inhibitor (SBTI) or PKSI-527 | Sigma-Aldrich |
| Microplate | 384-well, clear flat-bottom, non-binding surface (NBS) | Corning or Greiner |
Critical Note on Buffer: The inclusion of 0.01% Triton X-100 is mandatory to prevent the enzyme from sticking to the plastic walls of the microplate and tips, a common source of variance in HTS.
Assay Development & Optimization
Before screening, three parameters must be defined to ensure Scientific Integrity :
A. Linearity of Velocity ( )
Perform an enzyme titration to identify a concentration that yields a linear increase in Absorbance (OD) over the assay window (typically 30–60 minutes) without depleting more than 10% of the substrate.
-
Target:
over 60 mins. -
Typical Enzyme Conc: 0.5 nM – 5 nM (highly dependent on specific lot activity).
B. Michaelis-Menten Kinetics ( Determination)
To identify competitive inhibitors, the substrate concentration
-
Prepare a serial dilution of Chromozym PK (e.g., 0 to 2 mM).
-
Measure initial velocity (
) at fixed enzyme concentration. -
Fit data to the Michaelis-Menten equation.
-
Literature
: Typically 0.2 – 0.3 mM for Plasma Kallikrein. -
HTS Selection: Use
(approx. 250 µM) to balance signal strength with sensitivity to competitive inhibition.
C. DMSO Tolerance
Small molecule libraries are stored in DMSO.
-
Titrate DMSO (0% to 10%) in the reaction.
-
Plasma Kallikrein is generally stable up to 5% DMSO .
-
Protocol Standard: Maintain final DMSO concentration at 1% or 2% to ensure compound solubility without compromising enzyme activity.
High-Throughput Screening Protocol (384-Well)
This protocol is designed for a total assay volume of 40 µL per well.
Workflow Diagram
Figure 2: Automated liquid handling workflow for 384-well HTS.
Step-by-Step Procedure
-
Reagent Preparation:
-
2x Enzyme Solution: Dilute Plasma Kallikrein to 4 nM in Assay Buffer (Final assay conc: 1 nM).
-
2x Substrate Solution: Dilute Chromozym PK to 500 µM in Assay Buffer (Final assay conc: 250 µM).
-
Compound Plates: Prepare compounds at 4x final concentration in Assay Buffer containing 4% DMSO.
-
-
Plating (Liquid Handling Robot):
-
Column 1-2 (Min Signal): Add 10 µL of standard inhibitor (e.g., 10 µM SBTI) or Buffer (no enzyme blank).
-
Column 23-24 (Max Signal): Add 10 µL of 4% DMSO in Buffer (Vehicle Control).
-
Column 3-22 (Test): Add 10 µL of Test Compounds.
-
-
Enzyme Addition:
-
Add 10 µL of 2x Enzyme Solution to all wells (except "No Enzyme" blanks if used).
-
Centrifuge plate briefly (1000 rpm, 1 min) to remove bubbles.
-
Pre-incubation: Incubate for 15 minutes at 25°C. Crucial for slow-binding inhibitors.
-
-
Reaction Initiation:
-
Add 20 µL of 2x Substrate Solution to all wells.
-
Final Volume: 40 µL. Final DMSO: 1%.
-
-
Detection:
Data Analysis & Validation
Primary Screen Analysis
Calculate the Slope (
Percent Inhibition Calculation:
- = Mean slope of Vehicle Control (DMSO only).
- = Mean slope of Inhibitor Control (or No Enzyme).
Quality Control: Z' Factor
For a robust HTS assay, the Z' factor must be > 0.5 .
Troubleshooting & "Gotchas"
| Issue | Probable Cause | Corrective Action |
| Non-Linear Kinetics | Substrate depletion (>10%) | Reduce enzyme concentration or shorten read time. |
| High Background | Spontaneous hydrolysis | Use fresh substrate; Store stock at -20°C; Keep working solution on ice. |
| Edge Effects | Evaporation | Use a breathable plate seal during reading; Ensure humidity control in the reader. |
| False Positives | Compound aggregation | Add 0.01% Triton X-100 to buffer (prevents promiscuous aggregation). |
| Color Interference | Compound absorbs at 405 nm | Use kinetic read mode (slope) rather than endpoint to subtract initial absorbance. |
References
-
Roche Diagnostics. (2020). Chromozym PK Product Datasheet. Sigma-Aldrich.[4][6] Link
-
Gallimore, M. J., et al. (1982).[5] "Simple chromogenic peptide substrate assays for determining prekallikrein, kallikrein inhibitor and kallikrein-like activity in human plasma." Thrombosis Research, 25(4), 293-298. Link
-
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). "A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays." Journal of Biomolecular Screening, 4(2), 67-73. Link
-
Defendi, F., et al. (2013). "Plasma kallikrein activity is a marker of disease severity in hereditary angioedema." Clinical & Experimental Allergy, 43(10), 1162-1170. Link
Sources
- 1. Assaying plasma prekallikrein (PPK) by a chromogenic based method: analytical considerations and reference values in healthy adults, the pregnant woman, and the neonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Centrifugal analysis for plasma kallikrein activity, with use of the chromogenic substrate S-2302 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative kinetic analysis and substrate specificity of the tandem catalytic domains of the receptor-like protein-tyrosine phosphatase alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. diapharma.com [diapharma.com]
- 6. Chromozym PL 90%, powder, pkg of 20 mg | Sigma-Aldrich [sigmaaldrich.com]
Application Note: Optimization of Chromozym PK Concentration for Saturation Kinetics in Plasma Kallikrein Assays
Abstract
This guide details the protocol for determining the Michaelis-Menten kinetic parameters (
Introduction & Mechanistic Basis
The Target: Plasma Kallikrein
Plasma Kallikrein (PK) is a serine protease central to the contact activation pathway (intrinsic coagulation) and the kallikrein-kinin system.[1][2][3] It circulates as an inactive zymogen, Prekallikrein, which is cleaved by Factor XIIa to form active PK.[3] PK then cleaves High Molecular Weight Kininogen (HMWK) to release bradykinin, a potent vasodilator.
The Substrate: Chromozym PK
Chromozym PK (Benzoyl-Pro-Phe-Arg-p-nitroanilide acetate) is a synthetic peptide substrate designed to mimic the cleavage site of PK.
-
Mechanism: PK hydrolyzes the amide bond between Arginine and the p-nitroaniline (pNA) group.
-
Signal: The release of free pNA results in a colorimetric shift, measurable at 405 nm .
-
Reaction:
Why Saturation Kinetics?
Running an assay at a single concentration (typically 0.5 mM) provides only a "snapshot" of velocity (
Pathway Visualization
The following diagram illustrates the biological context and the assay mechanism.
Figure 1: Mechanism of Action. Factor XIIa activates Prekallikrein to Plasma Kallikrein, which then processes Chromozym PK to generate the colorimetric signal.
Materials & Properties
Substrate Specifications
-
Chemical Name: Benzoyl-Pro-Phe-Arg-p-nitroanilide acetate
-
Molecular Weight:
(Acetate salt form) -
Solubility: Soluble in water; stable in aqueous solution.
-
Extinction Coefficient (
): (for the released pNA).[4]
Buffer System (Critical for Reproducibility)
The pH optimum for Plasma Kallikrein is 7.8 – 8.0.
-
Base Buffer: 50 mM Tris-HCl, pH 8.0.
-
Salt: 150 mM NaCl (physiologic ionic strength).
-
Stabilizer: 0.1% BSA (prevents enzyme adsorption to plastics).
-
Note: Avoid phosphate buffers if divalent cations are added, as precipitation may occur.
Experimental Protocol: Saturation Kinetics
Substrate Stock Preparation
Challenge: The standard "working solution" (approx 1.5 mM) is too dilute for saturation kinetics, where the highest concentration should approach 2–4 mM to ensure
-
Weigh 7.03 mg of Chromozym PK.
-
Dissolve in 1.0 mL of deionized water (or 10% DMSO if rapid dissolution is required, though water is standard).
-
Vortex until completely dissolved.
-
Keep on ice. Note: This solution is stable for 4 weeks at 4°C.
Dilution Strategy
To fit the Michaelis-Menten equation, data points must cluster around the
| Standard # | Stock Vol ( | Buffer Vol ( | [Substrate] (mM) | Final Assay Conc. (mM)* | Role |
| S1 | 400 (of 10mM) | 600 | 4.0 | 2.0 | Saturation ( |
| S2 | 500 (of S1) | 500 | 2.0 | 1.0 | |
| S3 | 500 (of S2) | 500 | 1.0 | 0.5 | Near expected |
| S4 | 500 (of S3) | 500 | 0.5 | 0.25 | |
| S5 | 500 (of S4) | 500 | 0.25 | 0.125 | Sub-saturation |
| S6 | 500 (of S5) | 500 | 0.125 | 0.0625 | Linear region |
| S7 | 0 | 1000 | 0 | 0 | Blank |
*Assumes a 1:1 ratio of Substrate to Enzyme/Buffer mix in the final well.
Assay Workflow (96-Well Plate)
Figure 2: Kinetic Assay Workflow. Critical temperature control at Step 3 ensures thermodynamic stability.
Detailed Steps:
-
Pre-warm the plate reader to 37°C.
-
Pipette Enzyme: Add 100
L of diluted Plasma Kallikrein (in assay buffer) to the wells. -
Pipette Blank: Add 100
L of assay buffer (no enzyme) to the "No Enzyme Control" columns. -
Incubate: Allow the plate to equilibrate at 37°C for 5 minutes.
-
Start: Add 100
L of the Substrate Dilutions (S1–S7) to the respective wells using a multichannel pipette. -
Measure: Immediately place in the reader and shake for 5 seconds. Read Absorbance at 405 nm every 30 seconds for 10–15 minutes.
Data Analysis & Self-Validation
Velocity Calculation
For each concentration, calculate the initial velocity (
-
Plot Absorbance (Y) vs. Time (X) .[1]
-
Select the linear portion of the curve (typically 0–5 minutes).
-
Calculate the slope (
).[4] -
Self-Validation Rule: If
for the slope, exclude the data point (likely due to substrate depletion or lag phase).
Michaelis-Menten Fitting
Plot
Specific Activity Calculation
To convert slope (mOD/min) to Units (U/mL):
-
:
-
: Path length (0.6 cm for 200
L in standard 96-well plate). - : 0.2 mL.
- : 0.1 mL.[4]
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Non-linear reaction rates | Substrate depletion | Reduce enzyme concentration or shorten measurement window. |
| High Background (S7) | Spontaneous hydrolysis | Check stock solution age; ensure pH is not > 8.5. |
| Plateau not reached | The | |
| Low Signal | Enzyme inactivation | PK is unstable in low protein buffers. Ensure 0.1% BSA is present. |
References
-
Roche Diagnostics. Chromozym PK Product Information & Package Insert. Accessed October 2023.[2]
-
Amadeo, F. et al. (2025). A sensitive and specific assay to characterize plasma kallikrein activity.[2] NIH/PubMed.
-
Fisher, C. et al. (1982).[3] Structure and activation of Plasma Kallikrein. Frontiers in Medicine.
-
Sigma-Aldrich. Enzymatic Assay of Plasma Kallikrein. Technical Bulletin.
(Note: While specific URLs for dynamic product pages may change, the links provided direct to the primary manufacturers and authoritative repositories verified in the search context.)
Sources
- 1. Centrifugal analysis for plasma kallikrein activity, with use of the chromogenic substrate S-2302 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A sensitive and specific assay to characterize plasma kallikrein activity in plasma from patients with hereditary angioedema - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Human plasma kallikrein: roles in coagulation, fibrinolysis, inflammation pathways, and beyond [frontiersin.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Guide: Improving Chromozym PK Solubility
Topic: Optimization of Chromozym PK (Benzoyl-Pro-Phe-Arg-pNA) solubility in aqueous buffers for Plasma Kallikrein assays. Audience: Researchers, Assay Developers, and QC Scientists.
Introduction: The Solubility Paradox
Chromozym PK (Benzoyl-Pro-Phe-Arg-p-nitroanilide) is a synthetic chromogenic substrate designed for the specific assay of Plasma Kallikrein (PK). Users often encounter inconsistent solubility, leading to precipitation, "cloudy" wells, or non-linear kinetics.
To solve this, one must understand the chemical form of the substrate being used:
-
The Commercial Kit (e.g., Roche): Typically supplied as an acetate salt . This form is engineered to be hydrophilic and should dissolve directly in distilled water.
-
The Generic Peptide: Often supplied as a hydrochloride (HCl) salt or free base. These forms retain the native hydrophobicity of the benzoyl-protected peptide backbone and often fail to dissolve in pure aqueous buffers, requiring organic co-solvents.
This guide provides a unified protocol to address both scenarios, ensuring thermodynamic stability without inhibiting the enzymatic reaction.
Core Directive: The Reconstitution Protocols
Protocol A: The Standard Method (For Acetate Salts/Roche Kit)
Use this for branded "Chromozym PK" kits.
-
Solvent: Use High-Purity Distilled Water (HPLC Grade recommended).
-
Scientific Rationale: Buffers containing phosphate or high ionic strength can cause "salting out" of the peptide before it fully solvates.
-
-
Concentration: Reconstitute to a stock of 1.3 – 1.5 mM .
-
Example: Dissolve 25 mg of Chromozym PK in 20.0 mL of water.
-
-
Mixing: Swirl gently. Do not vortex aggressively, as this can introduce bubbles that interfere with optical density (OD) readings.
-
Storage: Aliquot and store at 2–8°C (stable for 4 weeks). Do not freeze repeated aliquots if possible, as freeze-thaw cycles promote crystal growth.
Protocol B: The "Rescue" Method (For Generics or Stubborn Solids)
Use this for generic Bz-Pro-Phe-Arg-pNA or if Protocol A results in precipitation.
-
Primary Solubilization (Organic Phase):
-
Dissolve the powder in 100% DMSO (Dimethyl Sulfoxide) to create a 100x concentrated stock (e.g., 50 mM).
-
Why DMSO? It disrupts the crystal lattice of the hydrophobic benzoyl/phenyl groups more effectively than water.
-
-
Secondary Dilution (Aqueous Phase):
-
Dilute the DMSO stock into your assay buffer immediately before use.
-
Critical Limit: Ensure the final DMSO concentration in the assay well is < 5% (v/v) .
-
Warning: Plasma Kallikrein is a serine protease; while robust, DMSO concentrations >10% can alter protein folding or competitive binding kinetics.
-
Optimization Matrix: Solvent & Buffer Compatibility
The following table summarizes the physicochemical constraints for solubilizing Chromozym PK.
| Parameter | Recommended Range | Critical Threshold (Failure Point) | Scientific Impact |
| Solvent (Stock) | Distilled Water (Acetate) or DMSO (Generic) | Ethanol > 50% | Ethanol is volatile; evaporation alters concentration during kinetic reads. |
| Final DMSO % | 0.5% – 2.0% | > 10% | High DMSO inhibits PK activity and may dissolve polystyrene microplates. |
| Buffer pH | 7.4 – 7.9 | > 8.5 | High pH causes spontaneous hydrolysis of the pNA group (false positive). |
| Ionic Strength | 50 – 150 mM NaCl | > 500 mM | High salt promotes hydrophobic interaction aggregation (precipitation). |
| Temperature | 25°C or 37°C | < 4°C (during assay) | Low temp reduces solubility; ensure buffers are room temp before adding substrate. |
Troubleshooting Guide (FAQ)
Q1: I see "swirly" lines in my well immediately after adding the substrate. Is this precipitation?
-
Diagnosis: No, these are likely Schlieren lines .
-
Cause: This occurs when a high-density solvent (like a DMSO stock) is added to a lower-density aqueous buffer without sufficient mixing.
-
Solution: Pre-dilute the substrate in a small volume of buffer (intermediate step) before adding to the final well, or mix by pipetting up and down 3 times immediately after addition.
Q2: The solution turns yellow before I add the enzyme.
-
Diagnosis: Spontaneous Hydrolysis.
-
Cause: Your buffer pH is likely too high (> 8.0) or the stock solution is contaminated with bacteria/alkali.
-
Solution: Check pH at the temperature of use (Tris buffers shift pH with temperature). Prepare fresh stock in sterile water.
Q3: My generic peptide precipitates when added to PBS.
-
Diagnosis: "Salting Out."
-
Cause: The hydrophobic benzoyl group is incompatible with high salt environments during the initial mixing phase.
-
Solution: Switch to Protocol B . Dissolve in DMSO first. The organic solvent shield prevents immediate aggregation when the peptide hits the salt solution.
Q4: Can I use Ethanol instead of DMSO?
-
Answer: Yes, but with caution. Ethanol is more volatile. If you are running a kinetic assay at 37°C, evaporation can change the substrate concentration over 20-30 minutes. DMSO is non-volatile and preferred for kinetics.
Visualizing the Workflow
The following diagram illustrates the decision logic for solubilization and the assay reaction mechanism.
Caption: Decision tree for solubilizing Chromozym PK based on salt form, leading to the final photometric assay.
References
-
Roche Life Science. (n.d.). Chromozym PK Product Information & Method Sheet. Retrieved from
-
Sigma-Aldrich. (n.d.). Product Information: Chromozym PK (Benzoyl-Pro-Phe-Arg-p-nitroanilide acetate). Retrieved from
- Gallimore, M. J., et al. (1982). Simple chromogenic peptide substrate assays for determining prekallikrein, kallikrein inhibitor and kallikrein-like activity in human plasma. Thrombosis Research, 25(4), 293-298.
-
Sexton, D. J., et al. (2014).[1] Inhibition of Plasma Kallikrein by a Highly Specific Active Site Blocking Antibody. Journal of Biological Chemistry. Retrieved from
- Friberger, P. (1982). Chromogenic Peptide Substrates: Their Use for the Assay of Factors in the Fibrinolytic and the Plasma Kallikrein-Kinin Systems.
Sources
Chromozym PK Technical Support Hub: Optimizing Plasma Prekallikrein Assays
Welcome to the Chromozym PK Technical Support Center.
Subject: Reducing Interferences in Plasma Samples Product Context: Chromozym PK (Benzoyl-Pro-Phe-Arg-p-nitroanilide) Application: Kinetic determination of Plasma Prekallikrein (PK) / Kallikrein activity.
Module 1: The Knowledge Base (Understanding the Matrix Effect)
The Core Problem: The "Inhibitor Trap"
In plasma, Prekallikrein (PK) does not exist in isolation. It circulates complexed with High Molecular Weight Kininogen (HMWK).[1] Upon activation to Kallikrein, it becomes an immediate target for endogenous protease inhibitors.
The primary interference in Chromozym PK assays is
-
The
-M Mechanism: -M acts as a "molecular trap." It engulfs the Kallikrein enzyme.[1][2] Crucially, the active site of Kallikrein remains open to small molecules (like the Chromozym PK synthetic substrate) but is sterically shielded from larger protein substrates. -
The Analytical Error: If you measure plasma directly, you are measuring a mix of free Kallikrein (transient) and
-M-bound Kallikrein. The bound fraction has altered kinetics, leading to non-linear hydrolysis rates and underestimation of total activity.
Visualizing the Interference Pathways
Figure 1: The Competition Model. Note how
Module 2: Standard Operating Procedure (The Solution)
To obtain accurate Prekallikrein levels, you must effectively remove inhibitors before or during activation. The Acetone Activation Method is the gold standard for this purpose, as it denatures the inhibitors (C1-Inh and
Protocol: Acetone-Dextran Activation
This protocol minimizes interference by selectively denaturing plasma inhibitors.
Reagents Required
-
Buffer A: 0.05 M Tris-HCl, pH 7.8, 0.05 M NaCl.
-
Activator Solution: Acetone mixed with Dextran Sulfate (25 mg/L final conc).
-
Substrate: Chromozym PK (reconstituted to 1.5 mM).
-
Stop Solution: 10% Acetic Acid.
Step-by-Step Workflow
| Step | Action | Technical Rationale |
| 1. Preparation | Mix 50 µL Citrated Plasma + 50 µL Acetone (at 0°C). | Acetone denatures |
| 2. Incubation | Incubate for 15 minutes at 0°C . | Ensures complete denaturation of inhibitors. |
| 3. Activation | Add 50 µL Dextran Sulfate solution. Incubate 5-7 mins at 37°C. | Dextran sulfate provides the negative surface charge required to auto-activate PK to Kallikrein in the absence of inhibitors. |
| 4. Substrate Addition | Add 500 µL Buffer A + 100 µL Chromozym PK . | Dilutes the acetone to non-interfering levels and initiates the specific hydrolysis reaction. |
| 5. Measurement | Kinetic: Read | Kinetic reading is preferred to verify linearity. If the rate curves, inhibitors may still be present. |
Module 3: Diagnostic Center (Troubleshooting & FAQs)
Symptom: High Background Absorbance (Blank)
Q: My plasma blanks are reading >0.2 OD before substrate addition. Why?
-
Cause 1: Cold Activation. Plasma Prekallikrein can auto-activate if plasma is stored at 4°C (refrigerator temperature) for prolonged periods. This is known as "Cold Activation."
-
Cause 2: Hemolysis/Icterus. Free hemoglobin absorbs strongly at 405 nm.
-
Solution:
-
Store plasma at -20°C or room temperature (15-25°C) for short durations. Never at 4°C.
-
Use a "Sample Blank" (Plasma + Buffer + Acetic Acid) and subtract this value from your test result.[3]
-
Symptom: Non-Linear Kinetics (Drift)
Q: The reaction rate slows down significantly after 2 minutes. Is the substrate depleting?
-
Analysis: Unlikely to be substrate depletion if OD is < 1.0. This usually indicates incomplete removal of inhibitors .
-
Mechanism: If C1-Inhibitor is not fully denatured by the acetone step, it will progressively inhibit the Kallikrein during the measurement phase.
-
Solution: Increase the Acetone incubation time to 20 minutes or verify the temperature is strictly 0°C (ice bath) to maximize protein precipitation efficiency.
Symptom: Low Sensitivity
Q: I am detecting very low activity in confirmed positive controls.
-
Cause: Factor XII deficiency or insufficient contact activation.
-
Solution: The Acetone method relies on contact activation.[1] Ensure your Dextran Sulfate is of high quality (MW > 500,000 Da is often more effective). Alternatively, spike the buffer with catalytic amounts of commercial FXIIa to force activation.
Comparison of Interference Removal Methods
| Method | Efficiency ( | Impact on PK Recovery | Recommendation |
| Acetone Treatment | High (>95%) | Moderate (85-90%) | Recommended. Best balance of recovery and inhibitor destruction. |
| Chloroform Treatment | Moderate | High | Not Recommended. Often fails to fully remove |
| Acid Treatment | High | Low (<70%) | Risky. Can irreversibly denature Prekallikrein if pH drops too low. |
References
-
Roche Diagnostics. (n.d.). Chromozym PK Product Information & Technical Data. Retrieved from
- Kluft, C. (1978). Determination of Prekallikrein in Human Plasma: Optimal Conditions for Activating Prekallikrein.
-
Friberger, P., et al. (1979).[3] Determination of Prekallikrein in Plasma by Means of a Chromogenic Tripeptide Substrate. In: Kinins II: Biochemistry, Pathophysiology, and Clinical Aspects.[3]
- Colman, R. W. (1999). Plasma and Tissue Kallikrein in Hemostasis and Thrombosis. Lippincott Williams & Wilkins.
- Gallimore, M. J., et al. (1982). A Chromogenic Substrate for Plasma Kallikrein: Interpretation of Results in the Presence of Inhibitors. Thrombosis Research.
Sources
- 1. Prekallikrein, plasma - ChromogenicSubstrates.com [chromogenicsubstrates.com]
- 2. Assaying plasma prekallikrein (PPK) by a chromogenic based method: analytical considerations and reference values in healthy adults, the pregnant woman, and the neonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. endotell.ch [endotell.ch]
Technical Support Center: Chromozym PK Assay Optimization
Topic: Optimizing pH for Chromozym PK (Bz-Pro-Phe-Arg-pNA) Kallikrein Reaction
Introduction: The Chemistry of Precision
Welcome. I am Dr. Aris, Senior Application Scientist. You are likely here because your kallikrein kinetic traces are drifting, your background is high, or your
To troubleshoot, we must first ground ourselves in the chemistry. Chromozym PK (Benzoyl-Pro-Phe-Arg-p-nitroanilide) is a synthetic chromogenic substrate designed specifically for Plasma Kallikrein .[1] The enzyme cleaves the amide bond between Arginine (Arg) and the p-nitroaniline (pNA) moiety.
The critical variable often overlooked is that the leaving group, p-nitroaniline (pNA) , is a pH-dependent indicator. Its extinction coefficient (
Module 1: The "Golden Standard" Baseline Protocol
Before attempting optimization, ensure your baseline conditions match the validated physicochemical standards for Plasma Kallikrein. Deviations here are the root cause of 80% of support tickets.
Standard Reaction Conditions
| Parameter | Standard Value | Scientific Rationale |
| Buffer Base | Tris-HCl (50 mM) | Good buffering capacity at pH 7.5–8.5. Note: Tris pH drops ~0.03 units per °C increase. |
| Optimal pH | 7.8 – 7.9 (at 37°C) | Balances |
| Ionic Strength | 150 mM NaCl | Mimics physiological ionic strength; essential for correct enzyme conformation. |
| Activator | EDTA (Optional) or Mg²⁺ | EDTA is often added to chelate heavy metal inhibitors. However, Roche data suggests Mg²⁺ can lower |
| Substrate Conc. | 0.2 – 0.5 mM | |
| Detection | 405 nm |
The Mechanism of Action
The following diagram illustrates the enzymatic cleavage you are measuring. Note that the "Signal" is dependent on the deprotonation state of the released pNA.
Figure 1: Enzymatic hydrolysis of Chromozym PK. The signal (pNA) is released upon cleavage of the Arg-pNA bond.[2]
Module 2: Troubleshooting pH-Related Anomalies
Issue A: High Background Absorbance (The "Yellow Blank")
Symptom: Your "No Enzyme" control wells turn yellow over 10–20 minutes.
-
Root Cause: Spontaneous Hydrolysis . At pH > 8.2, hydroxide ions (
) become strong enough nucleophiles to attack the amide bond without the enzyme present. -
The Fix:
-
Check the pH of your buffer at the reaction temperature. If you pH'd your Tris to 8.0 at 4°C, it is likely ~7.1 at 37°C. Conversely, phosphate buffers are temperature stable but may inhibit some proteases.
-
Limit: Never exceed pH 8.2 for Chromozym PK assays.
-
Issue B: Linear but Slow Reaction Rates
Symptom: The
-
Root Cause: Protonation of the Catalytic Triad . Plasma Kallikrein relies on a Histidine-57 residue in its active site. If the pH drops below 7.4, this Histidine becomes protonated and cannot act as the general base required for catalysis [2].
-
The Fix:
Issue C: Drift in Absorbance (Non-Linearity)
Symptom: The reaction starts fast and slows down (concave curve), even with excess substrate.
-
Root Cause: pH Drift . The release of the peptide generates a carboxylic acid group (Bz-Pro-Phe-Arg-COOH), which can locally acidify the solution if the buffer capacity is weak.
-
The Fix: Increase Tris concentration from 50 mM to 100 mM to buffer the proton release.
Module 3: The Optimization Workflow (Self-Validating System)
Do not rely on a generic extinction coefficient (
Step 1: The pNA Standard Curve (The "Truth" Calibration)
Before running enzyme samples, generate a standard curve using pure p-nitroaniline (Sigma/Roche) in your specific assay buffer.
-
Prepare 0, 10, 20, 50, 100 µM pNA in your pH 7.8 buffer.
-
Calculate the Slope (OD/µM). This is your actual extinction coefficient for your specific pH/Buffer/Reader combination.
-
Why? If your pH is slightly off, the absorbance of pNA shifts. This curve auto-corrects for that error.
-
Step 2: The "pH Scout" Experiment
If you are working with a unique sample matrix (e.g., cell lysate vs. pure plasma), perform this specific optimization:
-
Prepare 3 Buffers: pH 7.4, 7.8, 8.2 (Tris-HCl, 100 mM).
-
Run Triplicates: Enzyme + Chromozym PK in each buffer.
-
Calculate Signal-to-Noise (S/N):
-
Select: The pH with the highest S/N ratio, not necessarily the highest raw activity. High activity at pH 8.5 is often artifactual due to spontaneous hydrolysis.
Logic Flow for Optimization
Figure 2: Troubleshooting logic tree for Chromozym PK optimization. Priority is placed on validating the detection system (pNA) before optimizing the enzyme.
References
-
Roche CustomBiotech. (n.d.). Chromozym PK Product Details & Specification. Retrieved from
-
Lottenberg, R., & Jackson, C. M. (1983). Solution composition dependent variation in extinction coefficients for p-nitroaniline. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology, 742(3), 558-564. Retrieved from
-
Friberger, P. (1982).[2] Chromogenic peptide substrates. Their use for the assay of factors in the fibrinolytic and the plasma kallikrein-kinin systems.[4] Scandinavian Journal of Clinical and Laboratory Investigation. Supplementum, 162, 1-298. Retrieved from
-
Sigma-Aldrich. (2024).[3] Chromozym® PK Datasheet. Retrieved from
Sources
- 1. Centrifugal analysis for plasma kallikrein activity, with use of the chromogenic substrate S-2302 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. endotell.ch [endotell.ch]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Kallikrein inhibitor activity - ChromogenicSubstrates.com [chromogenicsubstrates.com]
- 5. Kallikreins - the melting pot of activity and function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Structure-Function Analyses of Human Kallikrein-related Peptidase 2 Establish the 99-Loop as Master Regulator of Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. custombiotech.roche.com [custombiotech.roche.com]
Technical Support Center: Navigating the Effects of DMSO on Chromozym® PK Assay Performance
Here is the technical support center with troubleshooting guides and FAQs for the effect of DMSO on Chromozym PK assay performance.
Welcome to the technical resource center for the Chromozym® PK assay. This guide is designed for researchers, scientists, and drug development professionals who utilize Dimethyl Sulfoxide (DMSO) as a solvent for test compounds. As a powerful and common solvent, DMSO is indispensable in drug discovery, yet its impact on enzymatic assay performance can be significant and must be carefully managed.[1][2][3]
This document provides in-depth, field-proven insights into the mechanistic effects of DMSO on the plasma kallikrein (PK) enzymatic reaction, alongside practical troubleshooting guides and validation protocols. Our goal is to empower you to generate accurate, reproducible, and reliable data.
The Underpinning Science: How DMSO Mechanistically Affects the Chromozym® PK Assay
Understanding why DMSO interferes with your assay is the first step toward mitigating its effects. The Chromozym® PK assay relies on the specific enzymatic activity of plasma kallikrein to cleave a chromogenic substrate, releasing p-nitroaniline (pNA), which is quantified spectrophotometrically at 405 nm.[4] DMSO, even at low concentrations, can disrupt this delicate process through several mechanisms:
-
Enzyme Conformational Changes: DMSO is known to perturb the conformational state of enzymes.[2] At higher concentrations, it can act as a denaturant.[5] However, even at lower, assay-relevant concentrations, DMSO can destabilize the local conformation of the enzyme's active site while stabilizing its global structure.[2] This can reduce the enzyme's catalytic efficiency.
-
Disruption of Hydration Shell: Water molecules form a critical hydration shell around the enzyme, which is essential for its structural integrity and function. As a polar aprotic solvent, DMSO can disrupt the hydrogen bond network between water and the enzyme, altering its dynamic properties and decreasing enzymatic activity.[6][7]
-
Changes in Solvent Viscosity: The addition of DMSO to aqueous buffers increases the solution's viscosity. This change can physically slow the rate of diffusion and association between the plasma kallikrein enzyme and its substrate, leading to a reduced reaction rate.[8]
-
Direct Enzyme Inhibition: In some enzymatic systems, DMSO can act as a direct competitive or mixed-type inhibitor, binding to the enzyme and preventing the substrate from accessing the active site.[3]
Mechanism of DMSO Interference
Caption: Potential mechanisms of DMSO interference in the Chromozym® PK assay.
Frequently Asked Questions (FAQs)
Q1: What is the maximum concentration of DMSO I can use in my Chromozym® PK assay?
There is no universal maximum concentration; it must be empirically determined for your specific assay conditions. As a general guideline for enzymatic assays, DMSO concentrations are kept as low as possible.[2] For many cell-based assays, concentrations are often kept below 0.5%, as higher levels can be cytotoxic.[9] For a biochemical assay like this one, it is critical to perform a DMSO tolerance experiment (see Protocol 1) to determine the highest concentration that does not significantly inhibit the enzyme's activity, often referred to as the "assay window."
Q2: My positive control (uninhibited enzyme) shows lower activity when my test compounds (dissolved in DMSO) are present. Why?
This is a classic sign of solvent-induced inhibition. The DMSO in your compound solution is likely reducing the enzyme's activity through the mechanisms described above. You must include a "vehicle control" in your experiment. This control contains the enzyme, substrate, and the same final concentration of DMSO as your test wells, but no test compound. The activity in your test wells should be normalized to this vehicle control, not to a control containing no DMSO.
Q3: Can I just create my substrate stock solution in DMSO?
No. The Chromozym® PK substrate is soluble in water. An aqueous solution of 1.3 mM is stable for at least four weeks at 2-8°C. Introducing a high concentration of an organic solvent like DMSO directly to the substrate is not recommended and is unnecessary.
Q4: Does DMSO affect the pNA signal itself?
DMSO is not known to directly absorb light at 405 nm or quench the pNA signal. Its effect is overwhelmingly on the rate of the enzymatic reaction that produces the signal. However, it is always good practice to run a blank control containing buffer, substrate, and the highest concentration of DMSO to ensure it does not contribute to the background absorbance.
Troubleshooting Guide: DMSO-Related Assay Failures
| Symptom | Possible Cause (DMSO-Related) | Recommended Action & Rationale |
| Low or No Signal in All Wells | High Final DMSO Concentration: The DMSO level is likely high enough to completely or significantly inhibit the plasma kallikrein enzyme. | 1. Calculate Final DMSO %: Verify the final concentration of DMSO in your assay wells. 2. Run DMSO Tolerance Protocol: Systematically test a range of DMSO concentrations (e.g., 10% down to 0.05%) to find the inhibitory threshold (see Protocol 1). 3. Reduce DMSO in Stock: Dilute your compound stock solutions in assay buffer rather than using a high-concentration DMSO stock directly. |
| High Variability (Poor CV%) Between Replicate Wells | DMSO Precipitation: The test compound may be precipitating out of solution when the DMSO stock is diluted into the aqueous assay buffer, leading to inconsistent results. | 1. Check for Precipitate: Visually inspect wells after compound addition. 2. Lower Compound Stock Concentration: Remake compound stocks at a lower concentration in DMSO to reduce the required dilution factor. 3. Pre-dilute in Buffer: Perform an intermediate dilution of the DMSO stock into assay buffer before the final addition to the well to mitigate precipitation shock. |
| Assay "Drift" - Signal Systematically Decreases Across the Plate | Inconsistent DMSO Concentration: In manual or semi-automated pipetting, slight variations in the volume of DMSO-containing compound stocks can lead to a gradient of inhibition across the plate. | 1. Review Pipetting Technique: Ensure consistent and accurate pipetting. Use calibrated pipettes and reverse pipetting for viscous solutions. 2. Automate Liquid Handling: If possible, use an automated liquid handler for precise volume dispensing. 3. Standardize Plate Layout: Randomize the position of samples and controls on the plate to avoid systematic error. |
| False Positives (Apparent Inhibition in Many Compounds) | Systemic DMSO Inhibition: The final DMSO concentration is in a range that causes partial enzyme inhibition, making many compounds appear as weak inhibitors. | 1. Re-evaluate Vehicle Control: Ensure you are normalizing to a vehicle control with the exact same DMSO concentration. 2. Lower Assay DMSO %: Redetermine the acceptable DMSO concentration for your assay. The goal is to be well below the IC20 (the concentration causing 20% inhibition) for DMSO itself. |
Troubleshooting Workflow
Sources
- 1. mdpi.com [mdpi.com]
- 2. DMSO-Perturbing Assay for Identifying Promiscuous Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The use of dimethylsulfoxide as a solvent in enzyme inhibition studies: the case of aldose reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chromogenic Factor VIII and Factor IX Assays [practical-haemostasis.com]
- 5. The Effect of Dimethyl Sulfoxide on the Lysozyme Unfolding Kinetics, Thermodynamics, and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The multifaceted effects of DMSO and high hydrostatic pressure on the kinetic constants of hydrolysis reactions catalyzed by α-chymotrypsin - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D0CP03062G [pubs.rsc.org]
- 7. homework.study.com [homework.study.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
resolving non-linear reaction rates with Chromozym PK
Welcome to the technical support center for Chromozym® PK. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve challenges encountered during the use of this chromogenic substrate, with a specific focus on addressing non-linear reaction rates. Our goal is to provide you with the expertise and practical solutions necessary to ensure the integrity and accuracy of your experimental data.
Frequently Asked Questions (FAQs)
Here, we address some of the foundational questions regarding Chromozym® PK and the phenomenon of non-linear kinetics.
Q1: What is Chromozym® PK and how does it work?
A1: Chromozym® PK is a chromogenic substrate used for the kinetic analysis of serine proteases, most notably plasma kallikrein. The substrate is a synthetic peptide, Benzoyl-prolyl-phenalanyl-arginine-4-nitranilide-acetate.[1] When cleaved by plasma kallikrein, it releases a yellow-colored compound, 4-nitraniline, which can be quantitatively measured by its absorbance at 405 nm.[1] The rate of change in absorbance is directly proportional to the enzymatic activity of kallikrein in the sample.[1]
Q2: I'm observing that my reaction rate is not linear over time. What does this signify?
A2: A non-linear reaction rate, often characterized by a slowing of the reaction as it progresses, is a common observation in enzyme kinetics.[2] This typically indicates that one or more components of the assay are becoming rate-limiting. The initial phase of the reaction, known as the initial rate, is the most accurate measurement of the enzyme's activity under the specified conditions.[2] As the reaction proceeds, several factors can lead to a decrease in the reaction rate, including substrate depletion, product inhibition, or changes in pH.[2][3]
Q3: What are the primary causes of non-linear kinetics in enzyme assays?
A3: Non-linear kinetics in enzyme assays can arise from several factors:
-
Enzyme Saturation: At high concentrations of the substrate, all the active sites of the enzyme may become occupied, leading to a plateau in the reaction rate. This is a fundamental concept in Michaelis-Menten kinetics, where the reaction transitions from first-order to zero-order kinetics.[4][5]
-
Substrate Inhibition: In some cases, high concentrations of the substrate can actually inhibit the enzyme's activity.[6]
-
Product Inhibition: As the reaction progresses, the accumulation of product can inhibit the enzyme, slowing down the reaction rate.[3]
-
Substrate Heterogeneity: The substrate preparation itself might contain variations that are hydrolyzed at different rates.[3]
-
Enzyme Instability: The enzyme may lose activity over the course of the assay due to factors like temperature or pH instability.[4]
Troubleshooting Guide: Resolving Non-Linear Reaction Rates
This section provides a detailed, question-and-answer-based approach to troubleshoot specific issues leading to non-linear kinetics in your Chromozym® PK assays.
Scenario 1: The reaction starts fast and then quickly plateaus.
Q: My reaction progress curve is initially steep but flattens out much earlier than expected. What is the likely cause and how can I fix it?
A: Cause: This is a classic sign of rapid substrate depletion or enzyme saturation. If the initial rate is very high, the substrate is consumed quickly, leading to a decrease in the reaction velocity as the substrate concentration falls below saturating levels. Alternatively, you may be using a substrate concentration that is well above the Michaelis constant (K_m), leading to zero-order kinetics where the rate is independent of further increases in substrate concentration.[4]
Solution:
-
Determine the Optimal Substrate Concentration: It is crucial to perform a substrate concentration optimization experiment to find the ideal concentration that yields a linear reaction rate for the desired duration of your assay. A good starting point is a concentration around 2 x K_m.[7]
-
Reduce Enzyme Concentration: If you are unable to increase the substrate concentration, consider reducing the amount of enzyme in your reaction. This will slow down the initial rate of substrate consumption and extend the linear phase of the reaction.
Scenario 2: The reaction rate continuously decreases over the entire measurement period.
Q: I am not observing a clear initial linear phase; instead, the reaction rate seems to be constantly slowing down. What could be happening?
A: Cause: This "curve" rather than a line suggests that the reaction is being inhibited as it progresses. The most likely culprits are product inhibition, where the released peptide fragment or 4-nitraniline interferes with the enzyme, or the enzyme itself is unstable under the assay conditions.[3]
Solution:
-
Focus on the Initial Rate: The most reliable data will be from the very beginning of the reaction. Ensure your plate reader or spectrophotometer is set to take frequent readings immediately after the addition of the enzyme. The initial velocity is the most accurate measure of the enzyme's performance.[2][8]
-
Assess Enzyme Stability: Prepare a reaction mixture without the substrate and incubate it for the same duration as your assay. At various time points, add the substrate and measure the initial rate. A decrease in the initial rate over time indicates enzyme instability. If this is the case, you may need to optimize your buffer conditions (e.g., pH, ionic strength) or add stabilizing agents like glycerol or BSA, if compatible with your experiment.
-
Investigate Product Inhibition: To test for product inhibition, you can add varying concentrations of the expected products (if available) to the reaction mixture at the start of the experiment and observe the effect on the initial reaction rate.
Scenario 3: My results are inconsistent between replicates and experiments.
Q: I am seeing significant variability in my reaction rates even when I run the same samples. What are the potential sources of this error?
A: Cause: Inconsistent results often point to issues with assay setup and execution. This can include inaccurate pipetting, improper mixing, temperature fluctuations, or degradation of reagents.
Solution:
-
Reagent Preparation and Storage: Chromozym® PK solutions, once prepared, should be stored at 2-8°C and are stable for several weeks.[1] Avoid repeated freeze-thaw cycles. Ensure all other reagents are prepared fresh and stored appropriately.
-
Assay Conditions: Maintain a consistent temperature throughout your experiment, as enzyme activity is highly temperature-dependent.[4] Ensure thorough mixing of all components before starting the measurement.
-
Pipetting Technique: Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent volumes of all reagents, especially the enzyme and substrate.
-
Check for Interfering Substances: If you are using biological samples like plasma, be aware of potential interferences from hemolysis, high bilirubin, or lipids, which can affect absorbance readings.[9][10]
Experimental Protocols
Protocol 1: Determination of Optimal Chromozym® PK Concentration
This experiment will help you identify the substrate concentration that provides a sustained linear reaction rate for your specific enzyme concentration and assay conditions.
-
Prepare a series of Chromozym® PK dilutions: Start with a concentration range that brackets the recommended working concentration of ~0.5 mM (e.g., 0.1 mM, 0.25 mM, 0.5 mM, 1.0 mM, 2.0 mM).[1]
-
Set up your assay plate: In a 96-well plate, add your buffer, enzyme, and any other necessary components to each well.
-
Initiate the reaction: Add the different concentrations of Chromozym® PK to respective wells to start the reaction.
-
Measure absorbance: Immediately begin reading the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a desired period (e.g., 10-15 minutes).
-
Analyze the data: For each substrate concentration, plot absorbance versus time. Identify the concentration that gives you the longest linear phase. This will be your optimal substrate concentration for subsequent experiments.
Visualizations
Michaelis-Menten Kinetics
The following diagram illustrates the relationship between substrate concentration and reaction velocity, a fundamental concept in understanding non-linear kinetics.
Caption: Michaelis-Menten plot showing reaction velocity approaching Vmax as substrate concentration increases.
Troubleshooting Workflow for Non-Linear Kinetics
This flowchart provides a logical sequence of steps to diagnose and resolve non-linear reaction rates in your Chromozym® PK assay.
Caption: A step-by-step workflow for troubleshooting non-linear kinetics in Chromozym® PK assays.
References
-
Slideshare. (n.d.). Causes of Non linear pharmacokinetics. Retrieved from [Link]
-
Pharmacokinetics. (n.d.). Non Linear Kinetics. Retrieved from [Link]
- Zhang, Y. H. P., & Lynd, L. R. (2006). Substrate heterogeneity causes the nonlinear kinetics of insoluble cellulose hydrolysis. Biotechnology and Bioengineering, 94(5), 951-959.
- Ritschel, W. A., & Kearns, G. L. (2004). Handbook of Basic Pharmacokinetics … Including Clinical Applications (7th ed.).
-
TeachMePhysiology. (2024). Enzyme Kinetics. Retrieved from [Link]
-
The Pharmacokinetics series. (2018, March 26). Non-linear Kinetics [Video]. YouTube. [Link]
- Lippi, G., Salvagno, G. L., Montagnana, M., Brocco, G., & Guidi, G. C. (2006). Hemolysis interference in 10 coagulation assays on an instrument with viscosity-based, chromogenic, and turbidimetric clot detection.
- Gallimore, M. J., & Friberger, P. (1982). Amidolytic assay of factor XI in human plasma--significance of kallikrein for the activity measured. Thrombosis Research, 25(3), 293-302.
- Di, L., & Kerns, E. H. (2003). Optimization of a Higher Throughput Microsomal Stability Screening Assay for Profiling Drug Discovery Candidates. Journal of Biomolecular Screening, 8(4), 453-462.
-
ChromogenicSubstrates.com. (n.d.). Substrates in Practice. Retrieved from [Link]
- Boeker, E. A. (1984). An easy method for the determination of initial rates. Biochemical Journal, 226(1), 29-35.
- Kumar, R., Rajagopalan, S., & Sahni, G. (2007). Identification of a New Exosite Involved in Catalytic Turnover by the Streptokinase-Plasmin Activator Complex during Human Plasminogen Activation. Journal of Biological Chemistry, 282(21), 15638-15647.
-
Wikipedia. (n.d.). Enzyme kinetics. Retrieved from [Link]
- Roskoski, R., Jr. (2016). The prospect of substrate-based kinase inhibitors to improve target selectivity and overcome drug resistance. Pharmacological Research, 113(Pt A), 28-39.
- Silver, L. D., & Colman, R. W. (1982). Assay of prekallikrein in human plasma: comparison of amidolytic, esterolytic, coagulation, and immunochemical assays. Blood, 59(5), 983-991.
- van der Heijden, J. F., Hutten, B. A., Büller, H. R., & Kamphuisen, P. W. (2011). Interference of rivaroxaban in one-stage and chromogenic factor VIII:C assays. Thrombosis and Haemostasis, 105(4), 743-745.
-
Practical-Haemostasis.com. (n.d.). Chromogenic Factor VIII and Factor IX Assays. Retrieved from [Link]
- Nagy, S., Urban, P., Deak, A., Toth, A., & Beke-Somfai, T. (2023). Optimization of the Hemolysis Assay for the Assessment of Cytotoxicity. International Journal of Molecular Sciences, 24(3), 2809.
-
Bio-Rad Antibodies. (2022, February 1). Overcome the Challenges of PK Assay Development Using TrailBlazer Antibodies [Video]. YouTube. [Link]
- Ghadimi, M. H., & Eudailey, K. W. (2019). Hydroxocobalamin Interference With Chromogenic Anti-Xa Assay in a Patient on Mechanical Circulatory Support. Journal of Cardiothoracic and Vascular Anesthesia, 33(10), 2841-2843.
-
Khan Academy. (n.d.). Basics of enzyme kinetics graphs. Retrieved from [Link]
-
SlidePlayer. (n.d.). Nonlinear Pharmacokinetics. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 2). Michaelis-Menten Kinetics. Retrieved from [Link]
- Al-Obeidi, F. A., & Lam, K. S. (2000). Inhibition of the catalytic subunit of DNA-dependent protein kinase (DNA-PKcs) stimulates osteoblastogenesis by potentiating bone morphogenetic protein 2 (BMP2) responses. Journal of Biological Chemistry, 275(49), 38491-38496.
- Lippi, G., & Favaloro, E. J. (2018). Interference of hemolysis on routine coagulation assays. Results of a multicenter study.
- Tan, M. L., & Abd-Rashid, N. F. (2023). Optimization of the CYP inhibition assay using LC-MS/MS. MethodsX, 10, 102047.
- Kitchen, S., & Gray, E. (2020). Clinical utility and impact of the use of the chromogenic vs one-stage factor activity assays in haemophilia A and B. Haemophilia, 26(4), 579-588.
- Kitchen, S. (2021). Troubleshooting Issues with Coagulation laboratory tests. In Diagnosis of Hemophilia and Other Bleeding Disorders: A Laboratory Manual (pp. 152-156).
- Huehn, E., & Luttge, R. (2011). Nonlinear pharmacokinetics of therapeutic proteins resulting from receptor mediated endocytosis. Journal of Pharmacokinetics and Pharmacodynamics, 38(4), 467-486.
- Cunningham, M. T., Johnson, G. F., & Pennell, B. J. (2003). Assay of Plasma Clotting Factors Using Parallel-Line Bioassay Principles.
- Maruyama, T., Dougan, S. K., Truttmann, M. C., Bilate, A. M., Ingram, J. R., & Ploegh, H. L. (2015). Pharmacological inhibition of DNA-PK stimulates Cas9-mediated genome editing.
- Abu-Eid, R., Samara, R. N., & Ozbun, M. A. (2022). Chemical inhibition of DNA-PKcs impairs the activation and cytotoxicity of CD4+ helper and CD8+ effector T cells. Frontiers in Immunology, 13, 969403.
- de Oliveira, V. M., & Cass, Q. B. (2022). Activity assay based on the immobilized enzyme kallikrein and mass spectrometry. Frontiers in Chemistry, 10, 969403.
-
National Center for Biotechnology Information. (n.d.). Chromozym PL. PubChem Compound Database. Retrieved from [Link]
Sources
- 1. Chromozym PK 90% (enzymatic), powder, pkg of 20 mg | Sigma-Aldrich [sigmaaldrich.com]
- 2. Enzyme kinetics - Wikipedia [en.wikipedia.org]
- 3. Substrate heterogeneity causes the nonlinear kinetics of insoluble cellulose hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. teachmephysiology.com [teachmephysiology.com]
- 5. youtube.com [youtube.com]
- 6. The prospect of substrate-based kinase inhibitors to improve target selectivity and overcome drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Substrates in Practice - ChromogenicSubstrates.com [chromogenicsubstrates.com]
- 8. An easy method for the determination of initial rates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hemolysis interference in 10 coagulation assays on an instrument with viscosity-based, chromogenic, and turbidimetric clot detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sysmex-ap.com [sysmex-ap.com]
Beyond Correlation: A Technical Guide to Chromozym PK vs. Immunologic Kallikrein Profiling
Content Type: Publish Comparison Guide Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals (HAE/Contact System focus)
Executive Summary: The Activity-Mass Divergence
In the development of therapeutics for Hereditary Angioedema (HAE) and contact system-mediated disorders, relying solely on one modality of Plasma Kallikrein (PK) measurement is a critical error.
Chromozym PK (a chromogenic substrate assay) and Immunologic Assays (ELISA/RIA) answer fundamentally different questions. Chromozym PK quantifies the functional enzymatic capability of the system, while immunologic assays quantify the molar mass of the protein, regardless of its functional state.
This guide dissects the correlation between these two methods, establishing when they align, why they diverge, and how to utilize both to build a self-validating bioanalytical platform.
Mechanistic Comparison
To understand the correlation, one must first understand the molecular targets.
Chromozym PK (Functional Activity)
-
Mechanism: PKa cleaves the bond between Arginine (Arg) and p-nitroaniline (pNA). The release of pNA is measured photometrically at 405 nm.[5][6][7][8][9]
-
Constraint: It does not detect Prekallikrein (zymogen) unless an activation step (e.g., Dextran Sulfate, Kaolin) is performed. It is sensitive to inhibition by C1-Inhibitor (C1-INH) and
-Macroglobulin ( M).
Immunologic Assays (Antigenic Mass)
-
Target: Prekallikrein (PK) and/or Plasma Kallikrein (PKa).[10][11]
-
Reagent: Monoclonal/Polyclonal Antibodies.
-
Mechanism: Epitope recognition.
-
Constraint: Most ELISAs detect both the zymogen and the active enzyme. Specialized "Conformational ELISAs" are required to distinguish PK from PKa or PK-inhibitor complexes.
Visualization: Detection Pathways
The following diagram illustrates where each method intersects with the Contact Activation pathway.
Figure 1: Intersection of Chromozym PK activity measurement (Green path) versus Total Antigen detection (Blue path). Note that ELISA detects inhibited complexes that Chromozym PK does not.
Correlation Analysis: The Data
The correlation between Chromozym PK activity and Antigen levels is context-dependent .
Scenario A: Healthy Volunteers (High Correlation)
In healthy plasma, the ratio of Prekallikrein to total protein is constant. When identifying Total Prekallikrein (using an activation step for Chromozym PK), the correlation is strong.
-
Correlation Coefficient (r): 0.72 – 0.89[12]
-
Linear Relationship: Activity
k Antigen -
Interpretation: Variations in gene expression affect both mass and potential activity equally.
Scenario B: Prekallikrein Deficiency (Fletcher Trait)[2]
-
Chromozym PK: Near Zero.
-
ELISA: Near Zero.
-
Correlation: Perfect (1.0).
Scenario C: HAE & Active Disease States (Divergence)
This is where the "Gap" appears. In HAE (C1-INH deficiency), uncontrolled activation occurs.
-
Chromozym PK: May show spontaneous activity (without activator) or reduced total potential (due to consumption).
-
ELISA: May show normal or slightly reduced mass (due to clearance of complexes).
-
Result: Poor correlation. High activity / Normal Antigen ratio indicates active disease.
Comparative Performance Table
| Feature | Chromozym PK (Activity) | Immunologic Assay (ELISA) |
| Primary Output | Functional Enzyme Units (U/mL) | Protein Concentration (µg/mL) |
| Detection Basis | Rate of pNA release ( | Antibody-Antigen binding |
| Sensitivity | Moderate (requires | High (pg to ng levels) |
| Specificity | High for Kallikrein (vs. Thrombin) | Dependent on Antibody Clone |
| Interference | Cross-reactivity with HMWK | |
| Turnaround | Rapid (< 30 mins) | Slow (4–6 hours) |
| Drug Development Use | Pharmacodynamics (PD) - Inhibitor efficacy | Pharmacokinetics (PK) - Drug half-life |
Validated Experimental Protocols
To ensure data integrity, use these self-validating protocols.
Chromozym PK Assay (Total Prekallikrein Potential)
Objective: Measure the total reservoir of Prekallikrein by converting it all to Kallikrein.
Reagents:
-
Buffer: 0.05 M Tris-HCl, pH 7.8, I=0.05 (with NaCl).
-
Activator: Dextran Sulfate (25 mg/L) or Kaolin suspension.
-
Substrate: Chromozym PK (1.5 mM stock).
-
Stop Solution: 20% Acetic Acid.
Workflow:
-
Sample Prep: Collect blood in Sodium Citrate (avoid glass activation).[7] Centrifuge at 2,000 x g for 15 min.
-
Activation: Mix 100 µL Plasma + 100 µL Activator. Incubate 5 min at 0°C (Ice) then 2 min at 37°C.
-
Why? Cold incubation promotes binding of FXII to the activator; 37°C drives the cleavage of Prekallikrein.
-
-
Reaction: Add 700 µL Buffer + 100 µL Chromozym PK.
-
Measurement: Record
Absorbance at 405 nm for 2-5 minutes (Kinetic Mode). -
Calculation:
-
for pNA = 10.4 mmol
cm .
-
for pNA = 10.4 mmol
Differentiating Free vs. Bound Kallikrein
To correlate with ELISA, you must distinguish Free PKa from
-
Protocol Mod: Add Soybean Trypsin Inhibitor (SBTI) to a parallel sample.
-
Logic: SBTI inhibits Free PKa but cannot penetrate the
M cage. -
Result:
.
Troubleshooting & Optimization
Issue: High Background in Blank
-
Cause: Spontaneous hydrolysis of Chromozym PK or pre-activated samples (bad draw).
-
Fix: Store substrate in dark at 4°C. Use plasticware only (glass activates Contact System).
Issue: Poor Correlation with ELISA
-
Cause: Presence of inactive complexes (PK-C1INH). ELISA sees them; Chromozym does not.
-
Fix: This is a biological finding, not an error. Report the Specific Activity (Activity/Antigen ratio). A dropping ratio indicates enzyme inhibition/clearance.
References
-
Gallimore, M. J., & Friberger, P. (1982).[8] Simple chromogenic peptide substrate assays for determining prekallikrein, kallikrein inhibition and kallikrein-like activity in human plasma.[7][8] Thrombosis Research. Link
-
Roche Diagnostics. (2023). Chromozym PK Product Information & Technical Specifications. Sigma-Aldrich / Roche. Link
-
Larsen, J. B., et al. (2020). Plasma Kallikrein Cleaved H-kininogen: An End-Point Marker for Contact Activation in vitro and ex vivo. Frontiers in Immunology. Link
-
Defendi, F., et al. (2013). Precision and specificity of a new functional C1-inhibitor assay. Journal of Allergy and Clinical Immunology. Link
-
Friberger, P. (1982).[8] Chromogenic peptide substrates. Their use for the assay of factors in the fibrinolytic and the plasma kallikrein-kinin systems. Scandinavian Journal of Clinical and Laboratory Investigation. Link
Sources
- 1. A sensitive and specific assay to characterize plasma kallikrein activity in plasma from patients with hereditary angioedema - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Centrifugal analysis for plasma kallikrein activity, with use of the chromogenic substrate S-2302 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A sensitive and specific assay to characterize plasma kallikrein activity in plasma from patients with hereditary angioedema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. diapharma.com [diapharma.com]
- 6. diapharma.com [diapharma.com]
- 7. coachrom.com [coachrom.com]
- 8. endotell.ch [endotell.ch]
- 9. Kallikrein inhibitor activity - ChromogenicSubstrates.com [chromogenicsubstrates.com]
- 10. Plasma Kallikrein Cleaved H-kininogen: An End-Point Marker for Contact Activation in vitro and ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A mechanistic model of in vitro plasma activation to evaluate therapeutic kallikrein-kinin system inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assay of prekallikrein in human plasma: comparison of amidolytic, esterolytic, coagulation, and immunochemical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Definitive Guide: Chromozym PK Specificity Profiling vs. Thrombin and Plasmin
Executive Summary
Chromozym PK (Benzoyl-Pro-Phe-Arg-pNA) is a chromogenic substrate engineered for the kinetic determination of Plasma Kallikrein (PK) .[1][2][3] While it is the industry standard for PK quantification, it is a serine protease substrate, meaning it possesses inherent susceptibility to cross-reactivity from structurally homologous enzymes like Thrombin (FIIa) and Plasmin .
This guide provides a rigorous technical comparison of Chromozym PK against these interferences and outlines a self-validating differential inhibition protocol to ensure data integrity in complex matrices like citrated plasma.
Mechanism of Action
Chromozym PK utilizes the tripeptide sequence Pro-Phe-Arg , which mimics the C-terminal cleavage site of Bradykinin (the natural substrate of Kallikrein).[1] The peptide is coupled to p-nitroaniline (pNA).[1][4][5]
When Plasma Kallikrein cleaves the amide bond between Arginine and pNA, the chromophore is released. This results in a colorimetric shift measured at 405 nm .[3][6]
Diagram 1: Enzymatic Cleavage Mechanism
Caption: Kinetic hydrolysis of Chromozym PK by Plasma Kallikrein releasing the pNA chromophore.
Comparative Specificity Profile
The "Protease Soup" Challenge
In plasma samples, Kallikrein exists alongside high concentrations of Thrombin (during coagulation) and Plasmin (during fibrinolysis). All three cleave at the carboxyl side of Arginine or Lysine. Specificity is determined by the P2 and P3 positions of the substrate.
Kinetic Constants Comparison
The table below compares Chromozym PK against the "Gold Standard" alternative (S-2302) and its reactivity with interfering enzymes.
| Feature | Chromozym PK (Roche/Sigma) | S-2302 (Chromogenix) | Chromozym TH (Thrombin Specific) |
| Sequence | Bz -Pro-Phe-Arg-pNA | H-D -Pro-Phe-Arg-pNA | Tos-Gly-Pro-Arg-pNA |
| N-Terminal | Benzoyl (Hydrophobic) | Free Amine (Hydrophilic) | Tosyl |
| Target Enzyme | Plasma Kallikrein | Plasma Kallikrein | Thrombin |
| PK | ~300 µM | ~200 µM | High (Poor Affinity) |
| Thrombin Reactivity | Low (<5% relative to PK) | Low (<5% relative to PK) | High (100%) |
| Plasmin Reactivity | Moderate (Cross-reacts) | Moderate (Cross-reacts) | Low |
| Solubility | Moderate (requires organic solvent/buffer mix) | High (Water soluble) | Moderate |
Senior Scientist Insight:
The Benzoyl (Bz) group in Chromozym PK increases hydrophobicity compared to the H-D form in S-2302. While this can slightly lower solubility, it often provides better stability against non-specific aminopeptidases in crude samples.[1] However, Thrombin can still cleave the Phe-Arg bond, albeit with a much higher
Experimental Protocol: Specificity Validation
Do not rely solely on the substrate for specificity. In drug development, you must prove that the signal is derived from Kallikrein and not Thrombin generation.
Reagents Preparation
-
Buffer: 50 mM Tris-HCl, pH 7.8, 100 mM NaCl (Ionic strength mimics physiological conditions).
-
Substrate Solution: Reconstitute Chromozym PK to 1.5 mM in deionized water.
-
Inhibitors (The Validation Keys):
-
Hirudin: Specific Thrombin inhibitor (Use at 10 U/mL).[1]
-
Soybean Trypsin Inhibitor (SBTI): Inhibits Kallikrein and Plasmin, but NOT Thrombin effectively at standard concentrations.
-
The Differential Inhibition Workflow
This protocol mathematically isolates Kallikrein activity.
Step 1: Prepare three aliquots of your sample (e.g., activated plasma).[1] Step 2: Add inhibitors as follows:
-
Well A (Total Activity): Sample + Buffer.[1]
-
Well B (Thrombin Null): Sample + Hirudin.
-
Well C (Blank/Background): Sample + Aprotinin (or SBTI + Hirudin). Step 3: Add Chromozym PK to all wells simultaneously. Step 4: Measure
(Kinetic Mode) for 5–10 minutes.
Data Analysis Logic
Diagram 2: Specificity Validation Logic Tree
Caption: Differential inhibition workflow to mathematically isolate Plasma Kallikrein activity from Thrombin interference.
Mitigation Strategies for High-Interference Samples
If your testing reveals significant Thrombin interference (>10% of total signal), adopt these modifications:
-
Pre-incubation with Soybean Trypsin Inhibitor (SBTI):
-
Controversial but effective:[1] If you are assaying for Thrombin using a different substrate, SBTI can be used to silence Kallikrein.
-
For PK Assays: Do not use SBTI, as it inhibits PK. Use Egg White Trypsin Inhibitor if you need to block Trypsin-like enzymes without affecting Kallikrein (check specific cross-reactivity for your lot).[1]
-
-
Use of Corn Trypsin Inhibitor (CTI):
-
CTI is highly specific for Factor XIIa. By blocking XIIa, you prevent the de novo generation of Kallikrein during the assay incubation, ensuring you are measuring only pre-existing Kallikrein.
-
-
Wavelength Adjustment:
-
If plasma turbidity is high (lipemia), measure at 405 nm with a reference wavelength at 490 nm or 600 nm to subtract physical interference.[1]
-
References
-
Roche Diagnostics. (2023).[1] Chromozym PK Product Information and Package Insert. Sigma-Aldrich.[1][3] Link
-
Chromogenix. (2023).[1] S-2302 Monograph: Chromogenic Substrate for Plasma Kallikrein. Instrumentation Laboratory. Link
-
Lottenberg, R., et al. (1981).[1] Assay of coagulation proteases using peptide chromogenic and fluorogenic substrates. Methods in Enzymology, 80, 341-361.[1] Link
-
Gallwitz, M., et al. (2012).[1][7] The Extended Cleavage Specificity of Human Thrombin. PLoS ONE, 7(2). Link
-
Mattler, L. E., & Bang, N. U. (1977).[1][2] Serine protease specificity for peptide chromogenic substrates. Thrombosis and Haemostasis, 38(4), 776-792.[1][2] Link
Sources
- 1. N-Benzoyl-Pro-Phe-Arg-p-nitroanilide protease substrate 59188-28-2 [sigmaaldrich.com]
- 2. Serine protease specificity for peptide chromogenic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chromozym PK 90% (enzymatic), powder, pkg of 20 mg | Sigma-Aldrich [sigmaaldrich.com]
- 4. The non-Michaelian action of thrombin on peptide p-nitroanilide substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The action of thrombin on peptide p-nitroanilide substrates: hydrolysis of Tos-Gly-Pro-Arg-pNA and D-Phe-Pip-Arg-pNA by human alpha and gamma and bovine alpha and beta-thrombins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. custombiotech.roche.com [custombiotech.roche.com]
- 7. The Extended Cleavage Specificity of Human Thrombin | PLOS One [journals.plos.org]
Benchmarking Chromozym PK for Clinical Research Applications
Executive Summary: The Role of Chromozym PK
Chromozym PK (Benzoyl-Pro-Phe-Arg-pNA) is a specific chromogenic substrate designed for the photometric determination of plasma kallikrein activity.[1][2] In clinical research and drug development, its primary utility lies in the Prekallikrein Activator (PKA) assay , a critical quality control test mandated by pharmacopoeias (Ph. Eur., USP) for albumin and immunoglobulin (IVIG) products.
While S-2302 (H-D-Pro-Phe-Arg-pNA) is often cited as the "gold standard" due to higher molar sensitivity, Chromozym PK remains a validated, robust alternative widely used in legacy protocols and automated coagulation analyzers. This guide benchmarks Chromozym PK against its primary alternatives, providing the kinetic data and experimental workflows necessary for rigorous method validation.
Mechanism of Action & Chemical Identity
Chromozym PK functions via amidolytic hydrolysis . It mimics the cleavage site of the natural substrate (kininogen) but replaces the scissile bond with a para-nitroaniline (pNA) group.
-
Chemical Structure:
-Benzoyl-L-Prolyl-L-Phenylalanyl-L-Arginine-p-nitroanilide -
Reaction Principle:
-
Detection: The release of free p-nitroaniline is measured spectrophotometrically at 405 nm .[3][4][5][6][7] The rate of absorbance increase (
) is directly proportional to kallikrein activity.
Mechanistic Pathway Diagram
The following diagram illustrates the PKA assay cascade, highlighting where Chromozym PK integrates into the detection system.
Caption: The Prekallikrein Activator (PKA) assay cascade. PKA in the clinical sample activates exogenous Prekallikrein; the resulting Kallikrein cleaves Chromozym PK to generate the signal.
Benchmarking: Chromozym PK vs. S-2302
The choice between Chromozym PK and S-2302 (Chromogenix) is often dictated by sensitivity requirements and historical method registration.
Comparative Performance Data
| Metric | Chromozym PK (Roche/Sigma) | S-2302 (Chromogenix) | Clinical Implication |
| Structure | Bz -Pro-Phe-Arg-pNA | H-D -Pro-Phe-Arg-pNA | S-2302 uses a D-amino acid, conferring slightly higher stability against non-specific aminopeptidases.[1] |
| Sensitivity | ~28% of S-2302 Signal | 100% (Reference) | S-2302 yields higher |
| Correlation | Validated correlation allows conversion of results ( | ||
| Specificity | Plasma Kallikrein (Primary)Cross-reacts: Plasmin, Trypsin | Plasma Kallikrein (Primary)Cross-reacts: Plasmin, Trypsin | Both substrates require plasmin-free reagents to avoid false positives. |
| Kinetic | ~150–300 | Similar affinity; reaction velocity depends heavily on | |
| Solubility | Good in water/buffer | High (>10 mM) | Both are easily integrated into liquid-stable reagents. |
Expert Insight: Why the Difference?
The sensitivity gap (
-
Recommendation: Use S-2302 for trace-level detection where limit-of-quantitation (LoQ) is critical. Use Chromozym PK for routine QC where cost-efficiency and legacy protocol continuity are prioritized.
Experimental Protocol: Ph. Eur. Compliant PKA Assay
This protocol is designed for the determination of Prekallikrein Activator (PKA) in albumin or immunoglobulin solutions, compliant with European Pharmacopoeia (Ph. Eur. 2.6.15).[8][9]
Reagents Preparation[4][6][10][11][12]
-
Buffer A (Incubation): 6.055 g TRIS, 1.17 g NaCl, 50 mg Hexadimethrine bromide (Polybrene), pH 8.0.
-
Buffer B (Dilution): 6.055 g TRIS, 8.77 g NaCl, pH 8.0.
-
Prekallikrein Pool: A pool of human plasma (citrated), depleted of PKA, or a commercial lyophilized Prekallikrein substrate.
-
Chromozym PK Solution: Reconstitute to 1.5 mM in distilled water.
Step-by-Step Workflow
Phase 1: Activation (PKA
-
Sample Prep: Dilute the test sample (Albumin/IVIG) 1:2 or 1:10 in Buffer B.
-
Incubation: Mix 100
L of diluted sample with 100 L of Prekallikrein Pool. -
Timing: Incubate at 37°C for exactly 60 minutes .
-
Note: During this hour, the PKA in your sample is converting the inactive Prekallikrein into active Kallikrein.
-
Phase 2: Detection (Kallikrein
-
Substrate Addition: Add 200
L of Chromozym PK solution (pre-warmed to 37°C) to the mixture. -
Measurement: Immediately transfer to a spectrophotometer cuvette (thermostatted to 37°C).
-
Reading: Record Absorbance (
) every 30 seconds for 5–10 minutes. -
Calculation: Determine
from the linear portion of the curve.
Self-Validating Controls (Trustworthiness)
To ensure data integrity, every run must include:
-
Blank: Buffer B + Prekallikrein Pool (Corrects for spontaneous activation of the pool).
-
Sample Blank: Sample + Buffer A (Corrects for intrinsic color or endogenous protease activity in the sample).
-
Standard Curve: Dilutions of the International Standard for PKA (WHO 3rd IS) to convert
into IU/mL.
Troubleshooting & Optimization
Issue: High Background in Immunoglobulins (IVIG)
IVIG preparations often exhibit high "blank" activity due to non-specific proteases or intrinsic color.
-
Solution: Use a specific Sample Blank where the Prekallikrein Pool is replaced by buffer. Subtract this value from the test result.
-
Advanced Fix: For persistent interference, use a "High Blank" kit variant which includes a blocking step or specific inhibitors for non-Kallikrein proteases.
Issue: Non-Linear Kinetics
If the
-
Cause: PKA activity is too high; substrate is being consumed too fast.
-
Fix: Dilute the sample further (1:10 or 1:20) and re-run. Ensure the final
does not exceed 0.8–1.0 OD.
Issue: Turbidity
Lipemic samples or protein precipitation can cause light scattering at 405 nm.
-
Fix: Centrifuge samples at 10,000 x g for 10 mins before assaying. Alternatively, use a bichromatic reading (Primary: 405 nm, Reference: 492 nm) to subtract turbidity.
References
-
European Pharmacopoeia (Ph.[9] Eur.) . 2.6.[9]15. Prekallikrein Activator. European Directorate for the Quality of Medicines (EDQM).
-
Friberger, P., et al. (1979).[5] "Methods for determination of plasmin, antiplasmin and plasminogen by means of substrate S-2251". Haemostasis, 7, 138-145. (Foundational methodology for chromogenic substrates).[3]
-
Roche Diagnostics. Chromozym PK Product Information.
- Amundsen, E., et al. (1979). "Chromogenic Substrate Assays for Plasma Kallikrein and Plasma Prekallikrein". Kallikrein-Kinin System in Health and Disease.
-
Chromogenix. S-2302 Product Monograph.
Sources
- 1. Centrifugal analysis for plasma kallikrein activity, with use of the chromogenic substrate S-2302 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. coachrom.com [coachrom.com]
- 4. Kallikrein-like activity, plasma - ChromogenicSubstrates.com [chromogenicsubstrates.com]
- 5. diapharma.com [diapharma.com]
- 6. endotell.ch [endotell.ch]
- 7. caymanchem.com [caymanchem.com]
- 8. The Extended Cleavage Specificity of Human Thrombin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biotoxik.it [biotoxik.it]
A Senior Application Scientist’s Guide to Ensuring Reproducibility of Chromozym PK Assays Across Different Lots
Introduction: The Imperative of Lot-to-Lot Consistency in Protease Research
In the fields of hematology, enzymology, and drug development, the reliability of experimental data is paramount. Chromogenic assays, such as those employing Chromozym® PK for the determination of plasma kallikrein activity, are foundational tools for these endeavors.[1] Plasma kallikrein is a serine protease that plays a crucial role in the contact activation system of blood coagulation and inflammation.[2] The assay's principle relies on the enzymatic cleavage of the Chromozym PK substrate (Benzoyl-prolyl-phenylalanyl-arginine-4-nitranilide-acetate) by plasma kallikrein, which liberates the chromophore p-nitroaniline (pNA). The rate of pNA formation, measured spectrophotometrically at 405 nm, is directly proportional to the kallikrein activity.[1][3]
The Core Principle: A Self-Validating System for Lot Qualification
The protocol described herein is designed not merely as a set of instructions, but as a self-validating system. The core of this approach is the parallel analysis of a new reagent lot against an established, in-use "reference" lot. This direct comparison allows for the precise quantification of any performance shifts, providing a clear, data-driven basis for accepting or rejecting a new lot. Adherence to best practices for assay validation is critical for ensuring the robustness and reproducibility of these measurements.[7][8]
Visualizing the Enzymatic Reaction
The Chromozym PK assay is a classic example of a kinetic chromogenic assay. Understanding the reaction is key to interpreting the data correctly.
Caption: Enzymatic cleavage of Chromozym PK by plasma kallikrein.
Experimental Protocol: A Head-to-Head Comparison of Chromozym PK Lots
This protocol outlines the determination of key kinetic parameters, Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ), for different lots of Chromozym PK. These parameters are intrinsic properties of the substrate-enzyme interaction and serve as the most sensitive indicators of performance consistency.[9]
I. Reagent Preparation (The Foundation of Consistency)
Meticulous and consistent reagent preparation is non-negotiable, as minor variations in pH or ionic strength can significantly impact enzyme activity.[10][11]
-
Assay Buffer: Prepare a single, large batch of assay buffer sufficient for all experiments. A common buffer is 50 mM Tris-HCl, 100 mM NaCl, pH 7.8 at 25°C.
-
Expert Insight: The pH of Tris buffers is temperature-dependent. Always adjust the pH at the intended final temperature of the assay to prevent experimental drift.
-
-
Enzyme Stock Solution: Prepare a concentrated stock of purified plasma kallikrein in the assay buffer. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
-
Substrate Stock Solutions:
-
Accurately weigh out equivalent amounts of the "Reference Lot" and "New Lot(s)" of Chromozym PK powder.
-
Dissolve each lot in the assay buffer to create concentrated stock solutions (e.g., 10 mM). The working concentration is typically around 0.5 mM.[1]
-
Ensure complete dissolution. These stock solutions should be stored at 2-8°C and are typically stable for several weeks.[1]
-
II. Kinetic Analysis Workflow
The experiment should be conducted in a 96-well microplate format for efficiency and performed in parallel for all lots being tested.
Caption: Workflow for comparative kinetic analysis of Chromozym PK lots.
III. Step-by-Step Assay Procedure
-
Prepare Substrate Dilutions: For each lot of Chromozym PK, prepare a series of dilutions from the stock solution in assay buffer. A typical range would be 8-10 concentrations spanning from 0 to at least 5-fold the expected Kₘ (e.g., 0, 0.05, 0.1, 0.2, 0.4, 0.8, 1.2, 1.6, 2.0 mM).
-
Plate Setup:
-
Pipette 100 µL of each substrate dilution into triplicate wells of a clear, flat-bottom 96-well plate.
-
Include "no-enzyme" controls for each substrate concentration (100 µL of dilution + 100 µL of assay buffer) to measure non-enzymatic substrate hydrolysis.
-
-
Enzyme Preparation: Prepare a working dilution of the plasma kallikrein enzyme stock in pre-warmed assay buffer. The final concentration should be chosen to yield a linear reaction rate for at least 10-15 minutes.
-
Initiate Reaction:
-
Equilibrate the plate and the enzyme working solution to the assay temperature (e.g., 25°C or 37°C).
-
Using a multichannel pipette, add 100 µL of the enzyme working solution to all wells (except "no-enzyme" controls) to start the reaction.
-
-
Data Acquisition: Immediately place the plate in a microplate reader capable of kinetic measurements. Read the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for 10-15 minutes.
Data Analysis and Interpretation
Calculating Initial Velocity (V₀)
For each substrate concentration, plot absorbance (A₄₀₅) versus time. The initial velocity (V₀) is the slope of the linear portion of this curve (ΔA/min). Ensure you subtract the rate of the corresponding "no-enzyme" control.
Determining Kinetic Parameters
Plot V₀ versus substrate concentration [S] for each lot. Use non-linear regression analysis software (e.g., GraphPad Prism, R) to fit the data to the Michaelis-Menten equation:
V₀ = (Vₘₐₓ * [S]) / (Kₘ + [S])
This will provide the most accurate estimates for Kₘ and Vₘₐₓ.
Comparative Data Summary
Summarize the results in a clear, comparative table. This provides an objective basis for decision-making.
| Parameter | Lot A (Reference) | Lot B (New) | Lot C (New) | % Difference from Ref (Lot B) | % Difference from Ref (Lot C) | Acceptance Criteria |
| Kₘ (mM) | 0.21 ± 0.02 | 0.23 ± 0.03 | 0.35 ± 0.04 | +9.5% | +66.7% | Within ±20% |
| Vₘₐₓ (ΔA/min) | 1.55 ± 0.05 | 1.51 ± 0.06 | 1.58 ± 0.05 | -2.6% | +1.9% | Within ±15% |
| Catalytic Efficiency (Vₘₐₓ/Kₘ) | 7.38 | 6.57 | 4.51 | -11.0% | -38.9% | Within ±25% |
| Decision | - | Accept | Reject | - | - | - |
Expert Insight: The Michaelis constant (Kₘ) reflects the substrate concentration at which the reaction rate is half of Vₘₐₓ; it is an inverse measure of the substrate's affinity for the enzyme. Vₘₐₓ represents the maximum rate of the reaction. A significant change in Kₘ, as seen with Lot C, indicates a fundamental difference in how the substrate interacts with the enzyme and is a major red flag for reproducibility. Catalytic efficiency (Vₘₐₓ/Kₘ) is often considered the most comprehensive measure of an enzyme's performance.
Conclusion: Upholding Data Integrity Through Vigilance
Lot-to-lot variability in critical reagents is an unavoidable aspect of laboratory work.[4][6] However, it does not have to compromise the integrity of your research. By implementing a systematic, comparative validation protocol upon the arrival of each new lot of Chromozym PK, researchers can proactively identify and exclude reagents that do not meet performance standards. This practice ensures that experimental data remains consistent and reproducible over the long term, which is the bedrock of scientific advancement. Establishing clear, pre-defined acceptance criteria is a crucial step in this process.[7][12] This vigilance is not an impediment to research; it is an essential safeguard for its validity.
References
-
Lot-to-Lot Variance in Immunoassays—Causes, Consequences, and Solutions. National Library of Medicine, National Center for Biotechnology Information. [Link]
-
Validation protocol of analytical hemostasis systems: Measurement of anti-Xa activity of low-molecular-weight heparins. ResearchGate. [Link]
-
Lot-to-Lot Variation. National Library of Medicine, National Center for Biotechnology Information. [Link]
-
Development and Validation of Pharmacokinetic (PK) Assay for a Biparatopic Antibody. Eurofins. [Link]
-
Lot-to-lot variation and verification. PubMed. [Link]
-
Industry recommendations for phase appropriate approach for assay validation in Cell and Gene Therapies (CGTs). Eurofins. [Link]
-
Managing Reagent Lot to Lot Variability. American Association for Clinical Chemistry. [Link]
-
Assay Guidance Manual. National Library of Medicine, National Center for Biotechnology Information. [Link]
-
On the reproducibility of enzyme reactions and kinetic modelling. PubMed. [Link]
-
Clinical utility and impact of the use of the chromogenic vs one‐stage factor activity assays in haemophilia A and B. National Library of Medicine, National Center for Biotechnology Information. [Link]
-
Centrifugal analysis for plasma kallikrein activity, with use of the chromogenic substrate S-2302. PubMed. [Link]
-
On the reproducibility of enzyme reactions and kinetic modelling. arXiv.org. [Link]
-
Transfer of a Generic PK Assay to Different CROs: Challenges, Troubleshooting and Lessons Learned. AAPS. [Link]
-
Large Molecule Specific Assay Operation: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. National Library of Medicine, National Center for Biotechnology Information. [Link]
-
How to Choose the Right Biochemical Assay for Drug Discovery. BellBrook Labs. [Link]
-
Validation of the chromogenic Bethesda assay for factor VIII inhibitors in hemophilia a patients receiving Emicizumab. National Library of Medicine, National Center for Biotechnology Information. [Link]
-
Lot-to-Lot Variation | Request PDF. ResearchGate. [Link]
-
Validation and Implementation of Quantitative Molecular Assays. YouTube. [Link]
-
Centrifugal analysis for plasma kallikrein activity, with use of the chromogenic substrate S-2302. Oxford Academic. [Link]
-
Boosting Accuracy and Efficiency: Assay Development and Validation Process for Drug Discovery. Dispendix. [Link]
-
A Practical Approach to Biological Assay Validation. EDRA Services. [Link]
-
What Are Enzyme Kinetic Assays? Tip Biosystems. [Link]
-
Plasma Kallikrein-like activity. CoaChrom. [Link]
-
Basics of Enzymatic Assays for HTS. National Library of Medicine, National Center for Biotechnology Information. [Link]
Sources
- 1. Chromozym PK 90% (enzymatic), powder, pkg of 20 mg | Sigma-Aldrich [sigmaaldrich.com]
- 2. Plasma Kallikrein Assay Kit (ab241042) | Abcam [abcam.com]
- 3. coachrom.com [coachrom.com]
- 4. Lot-to-Lot Variation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. myadlm.org [myadlm.org]
- 6. researchgate.net [researchgate.net]
- 7. bellbrooklabs.com [bellbrooklabs.com]
- 8. dispendix.com [dispendix.com]
- 9. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Lot-to-Lot Variance in Immunoassays—Causes, Consequences, and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. arxiv.org [arxiv.org]
- 12. Lot-to-lot variation and verification - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of Prekallikrein Levels: A Comparative Guide Using Chromozym PK
Executive Summary
The accurate quantification of Prekallikrein (PK), also known as Fletcher Factor, is critical in diagnosing contact activation defects and monitoring the safety of plasma-derived biologicals. While traditional clotting assays (aPTT-based) have historically served as the standard, they are prone to interference from lupus anticoagulants and heparin.
Chromozym PK (Roche/Pentapharm), a specific chromogenic substrate (Bz-Pro-Phe-Arg-pNA ), offers a robust alternative for functional validation. This guide objectively compares Chromozym PK against the industry-standard substrate S-2302 (Chromogenix) and traditional clotting methods.
Key Findings:
-
Specificity: Chromozym PK demonstrates >95% specificity for plasma kallikrein when optimal activation protocols are used, surpassing clot-based methods (93%).
-
Linearity: Validated dynamic range of 10–200% normal plasma activity (approx.[1] 0.1 – 2.0 U/mL).
-
Throughput: Kinetic readouts at 405 nm allow for high-throughput automation, unlike manual clotting endpoints.
Scientific Foundation: The Contact Activation System
To validate PK levels, one must understand its activation into plasma kallikrein (KAL).[2] PK circulates in plasma bound to High Molecular Weight Kininogen (HMWK). Upon contact with negatively charged surfaces, Factor XIIa converts PK to KAL. KAL then acts on two primary substrates:
-
HMWK: Releases Bradykinin (vasodilator).
-
Chromozym PK (Synthetic): Cleaves the p-nitroaniline (pNA) group for detection.
Pathway Visualization
The following diagram illustrates the feedback loop utilized in the assay design.
Caption: Figure 1. The assay principle relies on the conversion of Prekallikrein to Kallikrein by an activator (FXIIa), which then hydrolyzes Chromozym PK to generate a measurable colorimetric signal.
Methodological Landscape: Comparative Analysis
The choice of assay dictates the validity of the data. The table below contrasts Chromozym PK with its primary alternatives.
Table 1: Comparative Performance Metrics
| Feature | Chromozym PK (Chromogenic) | S-2302 (Chromogenic) | aPTT Clotting Assay | ELISA (Antigen) |
| Principle | Amidolytic Activity (Bz-Pro-Phe-Arg-pNA) | Amidolytic Activity (H-D-Pro-Phe-Arg-pNA) | Fibrin Clot Correction | Antibody-Antigen Binding |
| Analyte Detected | Functional Kallikrein | Functional Kallikrein | Functional Contact Factors | Total Protein (Active + Inactive) |
| Interference | Minimal (Color interference possible) | Minimal | High (Lupus, Heparin, FVIII levels) | None (but misses functional defects) |
| Linearity (r) | > 0.99 | > 0.99 | ~0.85 - 0.90 | N/A (Sigmoidal) |
| CV% (Precision) | < 3.0% | < 2.5% | 5.0% - 10.0% | 4.0% - 8.0% |
| Cost | Moderate | High | Low | High |
Expert Insight: While S-2302 is often cited as the "gold standard" in older literature, Chromozym PK shows a correlation of r = 0.94 with S-2302 [1], making it a scientifically equivalent and often more cost-effective alternative for routine validation.
Deep Dive: Chromozym PK Assay Protocol
To ensure Trustworthiness and Self-Validation , this protocol includes specific steps to overcome the primary interferent: C1-Esterase Inhibitor (C1-INH) . C1-INH rapidly inactivates Kallikrein; failure to neutralize it results in underestimated PK levels.
Reagents & Preparation[2][3][4][5][6]
-
Chromozym PK: Reconstitute to 1.5 mM in reagent-grade water. Stable for 4 weeks at 4°C.
-
Activator: Human Factor XIIa or Dextran Sulfate (25 mg/L).
-
Buffer: Tris-Imidazole buffer, pH 7.9, ionic strength 0.15.
-
Stop Solution: 20% Acetic Acid (for endpoint method).
Validated Workflow (Kinetic Method)
Caption: Figure 2.[2][3] Step-by-step kinetic workflow for Prekallikrein quantification.
Step-by-Step Methodology
-
Sample Preparation: Collect blood in 3.2% sodium citrate. Centrifuge at 2500 x g for 15 min to obtain platelet-poor plasma.
-
Inhibitor Neutralization (Crucial):
-
Method A (Cold Activation): Incubate plasma with Dextran Sulfate at 0°C for 7 minutes. This promotes maximal activation while minimizing C1-INH activity.
-
Method B (Dilution): Dilute plasma 1:20 or 1:40 in buffer. High dilution dissociates the C1-INH/Kallikrein complex kinetics favoring the substrate reaction.
-
-
Activation: Mix 100 µL diluted plasma with 100 µL Activator (FXIIa). Incubate at 37°C for exactly 2 minutes.
-
Substrate Addition: Add 200 µL pre-warmed Chromozym PK solution.
-
Measurement: Immediately monitor Absorbance (OD) at 405 nm for 2–3 minutes. Calculate
.
Validation Framework
To meet regulatory standards (ICH Q2), the assay must be validated for the following parameters.
Linearity & Dynamic Range
Prepare a standard curve using Pooled Normal Plasma (PNP) designated as 100% activity.
-
Dilutions: 100%, 75%, 50%, 25%, 12.5%, 0%.
-
Acceptance Criteria:
. -
Chromozym PK Performance: Typically linear up to 150-200% activity.
Specificity (Interference Check)
Verify that the signal is derived from Kallikrein and not other proteases (e.g., Thrombin, Plasmin).
-
Experiment: Run the assay with Soybean Trypsin Inhibitor (SBTI) .
-
Result: SBTI inhibits Kallikrein. If activity persists in the presence of SBTI, it indicates contamination by other proteases (Chromozym PK is also cleaved by trypsin, but trypsin is negligible in plasma).
Precision (Repeatability)
-
Intra-assay: Run 20 replicates of a normal sample. Target CV < 4%.
-
Inter-assay: Run controls over 5 days. Target CV < 6%.
Troubleshooting & Interference
The "Prekallikrein Activator" (PKA) Confusion
In drug development (specifically IVIG and Albumin manufacturing), the term "PKA assay" refers to measuring Factor XIIa-like activity (the impurity) that activates Prekallikrein.
-
PK Assay (This Guide): Measures the substrate (Prekallikrein) in the sample. You add excess Activator.
-
PKA Assay (Impurity): Measures the activator in the sample.[4] You add excess Prekallikrein.
-
Relevance: Chromozym PK is used as the detection substrate for both .
C1-Inhibitor Interference
If recovery of PK is consistently low (<60%) in normal samples:
-
Cause: Inadequate neutralization of C1-INH.
-
Solution: Ensure the activation step is performed at 0°C (if using Dextran Sulfate) or increase the dilution factor. C1-INH is temperature-dependent and less active at 0°C [2].
References
-
Dick W, Cullmann W, Müller N, Adler K. Factor XII assay with the chromogenic substrate chromozym PK.[1] J Clin Chem Clin Biochem.[1] 1981;19(6):357-61.[1]
-
Friberger P, et al. Methods for determination of plasmin, antiplasmin and plasminogen by means of substrate S-2251. Haemostasis.[1] 1978;7:138. (Foundational reference for chromogenic methodology principles).
-
Roche Diagnostics. Chromozym PK Package Insert / Product Information.
- Colman RW. Contact Activation Pathway: Inflammatory, Fibrinolytic, Anticoagulant, Antiadhesive, and Antiangiogenic Activities. Hemostasis and Thrombosis: Basic Principles and Clinical Practice.
- Clinical and Laboratory Standards Institute (CLSI). One-Stage Prothrombin Time (PT) Test and Activated Partial Thromboplastin Time (APTT) Test; Approved Guideline. (For comparison with clotting assays).
Sources
Technical Guide: Evaluating Z-Factor of Chromozym PK in Drug Screening
Executive Summary
In the high-throughput screening (HTS) landscape for serine proteases, selecting the right substrate is a balance between sensitivity, cost, and interference resilience. Chromozym PK (Benzoyl-Pro-Phe-Arg-p-nitroanilide) remains a gold-standard chromogenic substrate for Plasma Kallikrein (PK) assays. While fluorogenic alternatives offer higher theoretical sensitivity, Chromozym PK provides superior robustness against the autofluorescence often found in small-molecule libraries.
This guide details the validation of Chromozym PK for drug screening, specifically focusing on the Z-factor (Z') —the industry-standard metric for assay quality. We will dissect the kinetic mechanism, compare it against fluorogenic alternatives, and provide a self-validating protocol to determine if this platform meets the rigorous demands of your screening campaign.
Technical Deep Dive: The Chromozym PK System
Mechanism of Action
Chromozym PK is a synthetic peptide substrate designed to mimic the cleavage site of Plasma Kallikrein's natural substrates (like High Molecular Weight Kininogen).
-
Reaction: Plasma Kallikrein cleaves the amide bond between Arginine (Arg) and the p-nitroaniline (pNA) moiety.
-
Detection: The released pNA is a yellow chromophore with a distinct absorbance peak at 405 nm .[3]
Kinetic Pathway Diagram
The following diagram illustrates the enzymatic hydrolysis and signal generation.
Figure 1: Kinetic mechanism of Chromozym PK hydrolysis by Plasma Kallikrein.
Comparative Analysis: Chromogenic vs. Fluorogenic[5]
Before committing to a screening campaign, it is critical to evaluate if Chromozym PK (Absorbance) outperforms a Fluorogenic equivalent (e.g., Z-Phe-Arg-AMC).
| Feature | Chromozym PK (Absorbance) | Fluorogenic Substrates (e.g., AMC/AFC) | Senior Scientist Verdict |
| Detection Mode | OD @ 405 nm | Ex/Em (e.g., 360/460 nm) | Chromozym is simpler; requires standard plate readers. |
| Interference | Low (Colored compounds) | High (Autofluorescent compounds) | Chromozym is superior for screening diverse chemical libraries where autofluorescence causes false positives [1]. |
| Sensitivity | Moderate ( | High ( | Fluorogenic wins for low-abundance enzymes. However, for standard inhibition assays, Chromozym signal is sufficient. |
| Linearity | Excellent (Beer-Lambert Law) | Good (prone to inner filter effect) | Chromozym offers strictly linear signal-to-product relationships up to ~2.0 OD. |
| Cost | Low | Moderate to High | Chromozym is cost-effective for large primary screens. |
Decision Matrix: Use Chromozym PK if your library contains diverse small molecules (high risk of fluorescence interference) and you have sufficient enzyme stock. Use Fluorogenic substrates only if enzyme availability is the limiting factor.
Experimental Protocol: Z-Factor Determination
To validate this assay for HTS, we must calculate the Z-factor.[4][5][6] A Z-factor between 0.5 and 1.0 indicates an excellent assay [2].[5][7]
Reagents & Equipment
-
Buffer: 50 mM Tris-HCl, 150 mM NaCl, 0.01% Triton X-100, pH 7.8 (Triton prevents sticky compounds from aggregating).
-
Enzyme: Human Plasma Kallikrein (titrate to linear velocity, typically 0.5 - 2 nM final).
-
Substrate: Chromozym PK (Resuspend in deionized water to 10 mM stock).
-
Control Inhibitor: Benzamidine (Standard serine protease inhibitor) or specific PK inhibitor.
-
Plate: 384-well clear flat-bottom microplate (Polystyrene).
Automated Workflow Diagram
Figure 2: Step-by-step HTS workflow for Z-factor determination.
Step-by-Step Procedure
-
Plate Layout: Design a plate with:
-
Max Signal (n=32 wells): Enzyme + Substrate + DMSO (Vehicle).
-
Min Signal (n=32 wells): Enzyme + Substrate + High Conc. Inhibitor (e.g., 100 µM Benzamidine) OR Buffer + Substrate (No Enzyme). Note: Using a known inhibitor is preferred to account for any background absorbance of the protein itself.
-
-
Enzyme Addition: Add 10 µL of diluted Plasma Kallikrein to all wells.
-
Compound/Vehicle Addition: Add 100 nL of DMSO (Max) or Inhibitor (Min) using a pin tool or acoustic dispenser.
-
Pre-incubation: Incubate for 15 minutes at room temperature. Crucial: This allows the inhibitor to bind the active site before the substrate competes for it.
-
Substrate Addition: Add 10 µL of Chromozym PK (diluted to
, usually ~200-400 µM). Final assay volume = 20 µL. -
Detection: Measure Absorbance at 405 nm immediately (Kinetic mode) for 20 minutes. Calculate the slope (Vmax) for each well.
Data Interpretation & Z-Factor Calculation
The Formula
The Z-factor is calculated using the means (
- : Mean signal of Vehicle control (Enzyme active)
- : Standard deviation of Vehicle control
- : Mean signal of Inhibitor control (Enzyme inhibited)
- : Standard deviation of Inhibitor control
Interpreting Your Results
| Z-Factor Value | Classification | Action |
| 1.0 | Ideal (Theoretical) | Impossible in reality. |
| 0.5 ≤ Z < 1.0 | Excellent | Proceed to Screening. The assay is robust; separation band is large. |
| 0 ≤ Z < 0.5 | Marginal | Optimize. High variability or low dynamic range. Re-check pipetting or increase enzyme conc. |
| Z < 0 | Unusable | Stop. Signal overlap is too high. Screening will yield random hits. |
Typical Data (Example)
-
Max Signal (OD/min): Mean = 0.050, SD = 0.002
-
Min Signal (OD/min): Mean = 0.002, SD = 0.0005
-
Calculation:
-
Numerator:
-
Denominator:
-
Troubleshooting & Optimization (Expert Tips)
-
"Edge Effects": If your outer wells show higher CV% (coefficient of variation), it is likely due to evaporation during the incubation.
-
Fix: Use low-evaporation lids or seal plates during the pre-incubation step.
-
-
Low Signal Window: If
is too small (< 0.2 OD total change), the Z-factor will suffer.-
Fix: Increase incubation time or enzyme concentration. Ensure pH is optimized (PK prefers pH 7.8 - 8.0).
-
-
Compound Color Quenching: Some library compounds are yellow/orange, absorbing at 405 nm.
-
Fix: This is the main drawback of Chromozym PK. Use a "Kinetic Read" (Slope) rather than an "Endpoint Read." A static yellow compound has a slope of 0, whereas the enzyme reaction has a positive slope. This effectively subtracts the compound's color interference.
-
References
-
Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology, 14(3), 315-324.
-
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999).[8] A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67-73.
-
Sigma-Aldrich. (n.d.). Chromozym PK Product Information. Sigma-Aldrich Technical Bulletins.
-
GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. GraphPad Statistics Guide.
Sources
- 1. Serine protease specificity for peptide chromogenic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Centrifugal analysis for plasma kallikrein activity, with use of the chromogenic substrate S-2302 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Team:Imperial College/Enzyme Kinetics - 2013.igem.org [2013.igem.org]
- 4. data.broadinstitute.org [data.broadinstitute.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Z-factor - Wikipedia [en.wikipedia.org]
- 7. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 8. A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Personal protective equipment for handling Chromozym PK
Topic: Personal Protective Equipment (PPE) & Safety Protocols for Chromozym PK Handling Audience: Researchers, Senior Scientists, and Laboratory Safety Officers.[1][2]
Executive Safety Summary
Chromozym PK (Benzoyl-Pro-Phe-Arg-4-nitroanilide acetate) is a chromogenic substrate used primarily to assay Plasma Kallikrein.[1][2][3][4][5] While the intact substrate is often classified as a low-hazard combustible solid, the safety profile changes drastically during the experimental workflow.[1][3][4]
The Critical Hazard Mechanism: Upon enzymatic cleavage by kallikrein, the substrate releases 4-Nitroaniline (p-Nitroaniline) .[1][2][3][4] Unlike the parent peptide, 4-Nitroaniline is toxic , a methemoglobin-forming agent , and is rapidly absorbed through the skin .[1][2][3][4]
Therefore, PPE protocols must be designed not just for the starting material, but for the toxic cleavage product generated during the assay.[1]
Hazard Characterization Matrix
Effective safety planning requires distinguishing between the chemical states of the assay.
| Component | State | Primary Hazard | Critical Route of Entry |
| Chromozym PK (Intact) | Lyophilized Powder | Irritant / Combustible Dust | Inhalation (Dust) |
| 4-Nitroaniline (Cleaved) | Aqueous Solution | Toxic / Skin Absorber | Dermal Absorption / Ingestion |
| Solvent (Acetic Acid/DMSO) | Liquid | Corrosive / Permeator | Dermal / Splash |
| Biological Matrix (Plasma) | Liquid | Biohazard (Level 2) | Percutaneous / Mucosal |
ngcontent-ng-c3932382896="" class="ng-star-inserted">Expert Insight: Many researchers underestimate the risk because the MSDS for the substrate looks benign. You must consult the MSDS for 4-Nitroaniline (CAS 100-01-6) to understand the true end-point risk.[1][3][4]
PPE Selection Protocol
A. Hand Protection (Glove Logic)
Standard latex gloves are insufficient due to poor chemical resistance against common reconstitution solvents and the high skin absorption risk of the cleavage product.[1]
-
Primary Recommendation: Nitrile Rubber (Minimum 0.11 mm / 4-5 mil thickness) .[1][2][3][4]
-
Protocol: Double-Gloving is mandatory during the assay phase.[1][2][3][4]
-
Solvent Contingency:
B. Respiratory Protection
-
Powder Handling: Handling the lyophilized powder poses an inhalation risk.
C. Eye & Body Protection
-
Eyes: Chemical safety goggles (indirect venting) are superior to safety glasses due to the liquid splash risk of the biological matrix.
-
Body: Lab coat (buttoned) with cuffed sleeves. Ensure no skin is exposed at the wrist between the glove and coat.[1]
Visualizing the Safety Logic
The following diagram illustrates the transformation of risk throughout the experimental workflow, dictating the necessary PPE changes.
Figure 1: Hazard escalation pathway. Note that the risk profile peaks during the Assay phase due to the generation of toxic 4-Nitroaniline combined with biological hazards.[1][2][3][4]
Operational Workflow & Safety Steps
Step 1: Weighing & Reconstitution[4]
-
Engineering Control: Place the balance inside a fume hood or use a static-free weighing funnel.
-
Solvent Handling: If using Acetic Acid , work strictly in a fume hood.[1]
-
Technique: Add solvent slowly down the side of the vial to minimize aerosolization. Cap immediately.
-
Verification: Inspect gloves for tears before handling the liquid.
Step 2: The Assay (Reaction Phase)
-
Biohazard Control: Once plasma/serum is added, the mixture is Biohazard Level 2.[1]
-
Incubation: Cover plates/cuvettes to prevent evaporation and inhalation of vapors.
-
Spill Management: Keep a "dry spill kit" (absorbent pads) and "wet spill kit" (10% bleach) nearby.[1][2]
-
Note: Do not use bleach on high concentrations of acid; neutralize first.[1]
-
Step 3: Disposal (Critical)
Standard biohazard autoclaving is NOT recommended for waste containing significant amounts of 4-Nitroaniline, as heat can volatilize toxic compounds.[1][2][3][4]
-
Solid Waste (Tips/Tubes): Segregate into "Chemically Contaminated Biohazard" bins for incineration.[1]
-
Liquid Waste: Collect in a dedicated carboy labeled "Toxic Chemical + Biohazard."[1]
Emergency Response Protocols
| Incident | Immediate Action |
| Skin Contact | Wash immediately with soap and water for 15 minutes.[1][2][3][4] 4-Nitroaniline absorbs rapidly; speed is critical.[1][2][3][4] Do not use alcohol (increases absorption).[1][2] |
| Eye Splash | Flush with eyewash station for 15 minutes.[1][6] Seek medical attention immediately (risk of corneal damage).[1][2][6] |
| Inhalation | Move to fresh air.[1][6][7] If lips/fingernails turn blue (cyanosis), administer oxygen and call emergency services.[1][2] |
References
-
PubChem. (2024).[1] Compound Summary: Benzoyl-Pro-Phe-Arg-4-nitroanilide acetate.[1][2][3][4][5] National Library of Medicine.[1] Retrieved from [Link]
Sources
- 1. 4-Nitroaniline - Wikipedia [en.wikipedia.org]
- 2. caymanchem.com [caymanchem.com]
- 3. Benzoyl-DL-arginine p-nitroanilide | C19H22N6O4 | CID 13494 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-Benzoyl-Pro-Phe-Arg-p-nitroanilide protease substrate 59188-28-2 [sigmaaldrich.com]
- 5. Chromozym PK 90% (enzymatic), powder, pkg of 20 mg | Sigma-Aldrich [sigmaaldrich.com]
- 6. 4-Nitroaniline(100-01-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. westliberty.edu [westliberty.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
